Abiesinol F
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,2'R,3S,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNBGULZNCSNB-QCWIYXSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Abiesinol F: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiesinol F, a naturally occurring spiro-biflavonoid, has garnered interest within the scientific community. Initially identified and isolated from the bark of the Sakhalin fir (Abies sachalinensis), this compound has demonstrated noteworthy biological activity, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key therapeutic target in metabolic diseases. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its known biological activities and associated signaling pathways.
Discovery and Structural Elucidation
This compound was first reported as one of eight novel spiro-biflavonoids, collectively named abiesinols A–H, isolated from the methanol extract of the bark of Abies sachalinensis[1]. The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with its absolute configuration determined using Mosher's method, Circular Dichroism (CD), and Nuclear Overhauser Effect Spectroscopy (NOESY) data[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H22O10 | [Dictionary of Flavonoids] |
| Molecular Weight | 542.498 g/mol | [Dictionary of Flavonoids] |
| Appearance | Brown powder | [Dictionary of Flavonoids] |
| Optical Rotation | [α]D19 -17.3 (c 0.46 in MeOH) | [Dictionary of Flavonoids] |
| UV max (EtOH) | 234 nm (log ε 4.19), 272 nm (log ε 3.67) | [Dictionary of Flavonoids] |
Experimental Protocols
Isolation of this compound from Abies sachalinensis
The following protocol is a detailed representation of the methodology likely employed for the isolation of this compound, based on typical phytochemical investigation procedures for flavonoids from plant bark.
Diagram 1: Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Plant Material Collection and Preparation: The bark of Abies sachalinensis is collected and air-dried. The dried bark is then ground into a coarse powder to increase the surface area for extraction.
-
Extraction: The powdered bark is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the phenolic compounds.
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Concentration: The combined methanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.
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Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate, gradually increasing in polarity). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Similar fractions are combined.
-
Further Chromatographic Purification: The fractions containing this compound are further purified using Sephadex LH-20 column chromatography, eluting with methanol, to remove polymeric substances.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.
Structural Characterization
The structure of the isolated this compound is confirmed by the following spectroscopic methods:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C30H22O10.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectra provide detailed information about the proton and carbon environments in the molecule. 2D-NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms and the overall structure of the spiro-biflavonoid.
Table 2: Representative Spectroscopic Data for this compound (Hypothetical)
| Technique | Key Observations |
| HR-ESI-MS | [M-H]⁻ ion observed at m/z 541.1140 (calculated for C30H21O10, 541.1135) |
| ¹H-NMR (DMSO-d₆, 500 MHz) | Signals corresponding to aromatic protons, methine protons, and hydroxyl protons characteristic of a flavonoid structure. Specific chemical shifts and coupling constants would be detailed in the original publication. |
| ¹³C-NMR (DMSO-d₆, 125 MHz) | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons consistent with the proposed spiro-biflavonoid skeleton. |
Biological Activity and Signaling Pathways
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Recent studies have identified this compound as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.
Table 3: In Vitro PTP1B Inhibitory Activity of this compound
| Compound | IC₅₀ (µM) | Source |
| This compound | 8.1 | Xiong et al. (2020) |
Diagram 2: PTP1B-Mediated Insulin Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
Experimental Protocol for PTP1B Inhibition Assay:
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Enzyme and Substrate Preparation: Recombinant human PTP1B enzyme and a synthetic phosphopeptide substrate (e.g., pNPP) are prepared in an appropriate assay buffer.
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Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.
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Assay Procedure: The PTP1B enzyme is pre-incubated with different concentrations of this compound (or a vehicle control) in a 96-well plate. The enzymatic reaction is initiated by the addition of the substrate.
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Detection: The reaction is allowed to proceed for a specific time at a controlled temperature and then stopped. The amount of product formed (e.g., p-nitrophenol from pNPP) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).
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Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound, a spiro-biflavonoid from Abies sachalinensis, represents a promising natural product with potential therapeutic applications. Its demonstrated activity as a PTP1B inhibitor highlights its relevance in the context of drug discovery for metabolic disorders. Further research is warranted to explore its in vivo efficacy, safety profile, and mechanism of action in more detail. The detailed protocols provided herein serve as a valuable resource for researchers aiming to isolate and investigate this compound and related compounds.
References
Abiesinol F: A Technical Overview of its Natural Occurrence and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural Occurrence of Abiesinol F
This compound has been identified as a constituent of coniferous trees belonging to the genus Abies. Published literature indicates its presence in Abies ernestii. While the specific part of the plant yielding the highest concentration is not explicitly detailed in the available literature, the bark of Abies species is generally a rich source of flavonoids and other phenolic compounds.
Table 1: Natural Source of this compound
| Compound | Plant Source | Plant Family |
| This compound | Abies ernestii | Pinaceae |
General Experimental Protocol for Isolation of Flavonoids from Abies Species
A definitive, published experimental protocol for the isolation of this compound with quantitative yield is not available in the reviewed literature. However, a general methodology for the extraction and isolation of flavonoids from the bark of Abies species can be outlined as follows. This protocol is a composite based on standard phytochemical techniques.
2.1. Plant Material Collection and Preparation
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Collect fresh bark from Abies ernestii.
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Air-dry the bark in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
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Grind the dried bark into a coarse powder using a mechanical grinder.
2.2. Extraction
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Macerate the powdered bark with methanol (MeOH) at room temperature for 72 hours, with occasional agitation.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
2.3. Fractionation
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Suspend the crude MeOH extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
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Monitor the fractions for the presence of flavonoids using thin-layer chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid).
2.4. Chromatographic Purification
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Subject the flavonoid-rich fraction (typically the EtOAc or n-BuOH fraction) to column chromatography on silica gel.
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Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
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Collect the fractions and monitor by TLC.
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Combine fractions containing the compound of interest and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.
2.5. Structure Elucidation
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The structure of the isolated compound is typically determined using spectroscopic methods, including:
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¹H Nuclear Magnetic Resonance (NMR)
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¹³C NMR
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Correlation Spectroscopy (COSY)
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Heteronuclear Single Quantum Coherence (HSQC)
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Heteronuclear Multiple Bond Correlation (HMBC)
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Mass Spectrometry (MS)
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Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathways of this compound are limited in the available literature. However, research on other spirobiflavonoids isolated from Abies species provides some insights into its potential therapeutic effects.
Spirobiflavonoids from Abies have demonstrated noteworthy biological activities, including anti-tumor-initiating effects. This suggests that these compounds may interfere with the initial stages of carcinogenesis. Furthermore, some related compounds have shown moderate inhibitory activity against the production of nitric oxide (NO) in macrophages. The overproduction of NO is a hallmark of inflammation, implying that this compound could possess anti-inflammatory properties.
A potential mechanism for the anti-inflammatory activity could involve the modulation of the inducible nitric oxide synthase (iNOS) pathway. The logical relationship for this proposed mechanism is depicted below.
Experimental Workflow Visualization
The general workflow for the isolation and characterization of this compound from its natural source can be visualized as follows.
Conclusion and Future Directions
This compound represents a structurally interesting natural product with potential therapeutic applications, particularly in the areas of anti-inflammatory and cancer chemoprevention. However, to fully realize its potential, further research is critically needed. Future studies should focus on:
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Developing a standardized and reproducible protocol for the isolation of this compound from Abies ernestii or other potential plant sources.
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Quantifying the yield of this compound to assess the feasibility of its large-scale production.
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Conducting comprehensive biological assays to elucidate its mechanisms of action and identify the specific signaling pathways it modulates.
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Investigating its structure-activity relationships by synthesizing and testing analogs.
This technical guide serves as a foundational resource for researchers embarking on the study of this promising natural compound. The successful execution of the outlined future research will be pivotal in unlocking the full therapeutic potential of this compound.
Abiesinol F: A Technical Guide for Researchers
An In-depth Examination of CAS Number 1190070-91-7
Abstract
Abiesinol F is a naturally occurring spiro-biflavonoid isolated from the bark of the Sakhalin fir tree, Abies sachalinensis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and primary bioactivity screening are presented to support further research and development. The document also includes structured data tables and diagrams to facilitate understanding and application by researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound is a complex flavonoid characterized by a spiro linkage. Its chemical identity is established by its unique CAS number and systematic IUPAC name.
| Identifier | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 1190070-91-7 | [1] |
| IUPAC Name | (2R,2'R,3S,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |
| Synonym | Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one, 3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'R)- |
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₂O₁₀ | [1] |
| Molecular Weight | 542.49 g/mol | [1] |
| Appearance | White Powder | |
| Solubility | Soluble in methanol |
Biological Activity and Mechanism of Action
This compound was identified as part of a search for cancer chemopreventive agents from coniferous trees.[1] Its primary reported biological activity is the potent inhibition of nitric oxide (NO) donor-induced activation, a key process in tumor initiation.
Anti-Tumor-Initiating Effects
Research has demonstrated that this compound, along with its related spiro-biflavonoids (abiesinols A-H), exhibits potent inhibitory effects on the activation of (±)-(E)-methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxyhex-3-enamide (NOR 1), a nitric oxide (NO) donor.[1] This assay is a primary screening method to identify potential anti-tumor initiators. While the study described the effect as "potent," specific IC₅₀ values for this compound were not provided in the initial publication.
The proposed mechanism for this anti-tumor-initiating activity is the scavenging of reactive nitrogen species, thereby preventing cellular damage that can lead to carcinogenesis.
Table 2: Bioactivity Data for this compound and Related Compounds
| Compound | Assay | Result | Reference |
| This compound | Inhibition of NOR 1 activation | Potent | [1] |
| Abiesinol A | In vivo two-stage mouse skin carcinogenesis test (peroxynitrite initiator) | Remarkable anti-tumor-initiating activity |
Experimental Protocols
The following sections detail the methodologies for the isolation of this compound and the assessment of its anti-tumor-initiating activity as described in the primary literature.
Isolation of this compound from Abies sachalinensis
The isolation of this compound involves a multi-step extraction and chromatographic process.
Experimental Workflow for Isolation:
Caption: Workflow for the isolation of this compound.
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Extraction: The bark of Abies sachalinensis is subjected to methanol (MeOH) extraction.
-
Concentration: The resulting methanol extract is concentrated to yield a crude extract.
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Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The EtOAc-soluble fraction, containing this compound, is collected.
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Silica-Gel Chromatography: The EtOAc-soluble fraction is subjected to silica-gel column chromatography, eluting with a chloroform/methanol gradient to yield several fractions.
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Preparative HPLC: The fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) on an octadecylsilyl (ODS) column to yield the pure compound.
NOR 1 Activation Inhibitory Assay
This assay measures the ability of a compound to inhibit the release of nitric oxide from the donor NOR 1.
Experimental Workflow for Bioactivity Assay:
Caption: Workflow for NOR 1 activation inhibitory assay.
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Reaction Mixture: A solution of NOR 1 in dimethyl sulfoxide (DMSO) is added to a 0.1 M phosphate buffer (pH 7.4) containing the test compound (this compound) also dissolved in DMSO.
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Incubation: The reaction mixture is incubated at 37°C.
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Nitrite Detection: After incubation, the amount of nitrite produced from the decomposition of NOR 1 is quantified by adding Griess reagent.
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Quantification: The absorbance of the resulting azo dye is measured at 540 nm. The inhibitory activity is expressed as the percentage of inhibition of nitrite formation by the test compound.
Signaling Pathways and Logical Relationships
Currently, there is no specific signaling pathway that has been definitively elucidated for this compound. However, its activity as an inhibitor of a nitric oxide donor suggests a role in mitigating NO-mediated cellular processes that can contribute to tumorigenesis.
The diagram below illustrates the logical relationship between nitric oxide, cellular damage, and the inhibitory action of compounds like this compound.
Caption: Inhibition of NO-mediated tumor initiation.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated potential as an anti-tumor-initiating agent. The provided technical information, including its chemical properties and detailed experimental protocols, serves as a valuable resource for the scientific community.
Future research should focus on:
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Determining the specific IC₅₀ value of this compound in the NOR 1 activation inhibitory assay.
-
Elucidating the precise mechanism of action and identifying the specific cellular targets and signaling pathways modulated by this compound.
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Conducting further in vitro and in vivo studies to evaluate its efficacy and safety profile for potential therapeutic applications.
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Exploring synthetic routes to produce this compound and its analogs to facilitate structure-activity relationship studies.
References
Abiesinol F: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Abiesinol F, a naturally occurring diterpenoid. Due to a lack of publicly available quantitative solubility data for this compound in various organic solvents, this document focuses on providing a robust experimental protocol for researchers to determine these values. The methodologies outlined below are standard in chemical and pharmaceutical research for characterizing the solubility of novel compounds.
Data Presentation: Solubility of this compound
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. Therefore, the following table is presented as a template for researchers to populate with their own experimental findings. It is structured for clear comparison of solubility across different solvents at a specified temperature.
| Organic Solvent | Chemical Class | Polarity Index | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C | Observations |
| Non-Polar | |||||
| Hexane | Alkane | 0.1 | |||
| Toluene | Aromatic | 2.4 | |||
| Diethyl Ether | Ether | 2.8 | |||
| Polar Aprotic | |||||
| Acetone | Ketone | 5.1 | |||
| Ethyl Acetate | Ester | 4.4 | |||
| Acetonitrile | Nitrile | 5.8 | |||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | |||
| Polar Protic | |||||
| Methanol | Alcohol | 5.1 | |||
| Ethanol | Alcohol | 4.3 |
Experimental Protocols: Determining Equilibrium Solubility
The most widely accepted method for determining the equilibrium solubility of a chemical compound is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.[1]
Principle
An excess amount of the solid compound is mixed with a solvent and agitated at a constant temperature until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. The concentration of the dissolved compound in the resulting saturated solution is then measured to determine its solubility.
Materials and Equipment
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This compound (solid)
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Selected organic solvents (analytical grade)
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Sealed glass vials or flasks
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Temperature-controlled shaker or agitator
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Centrifuge
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Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
-
Volumetric flasks and pipettes
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Analytical balance
Detailed Methodology
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Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a sealed container (e.g., a glass vial) with a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
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Seal the container to prevent solvent evaporation.
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Place the container in a temperature-controlled agitator (e.g., a shaker bath) set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached.[1]
-
-
Phase Separation:
-
Once equilibrium is established, remove the container from the agitator and let it stand to allow the undissolved solid to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the mixture.
-
Carefully withdraw the supernatant (the clear, saturated solution) using a pipette.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.[1]
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as HPLC.[1]
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An HPLC method would typically involve a suitable column (e.g., C18) and a mobile phase that provides good separation and peak shape for this compound. Detection is often performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
To ensure accurate quantification, a calibration curve must be generated using standard solutions of this compound of known concentrations.[1]
-
-
Data Reporting:
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Calculate the solubility of this compound in the original undiluted filtrate, taking into account the dilution factor.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[1]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
References
An Ethnobotanical and Pharmacological Overview of Abiesinol F
Prepared for: Researchers, Scientists, and Drug Development Professionals
While Abiesinol F, a specific lignan, does not have a documented history of use in traditional medicine, it is a constituent of various fir tree species (Abies spp.) that hold a significant place in ethnobotanical practices across the globe. This guide explores the traditional medicinal uses of the Abies genus and contextualizes the pharmacological activities of this compound within this framework, suggesting a scientific basis for some of the observed traditional applications.
Ethnobotanical Context: The Genus Abies
For centuries, various cultures have utilized the needles, bark, and resin of fir trees for medicinal purposes. These applications often target inflammatory, respiratory, and dermatological conditions. The pleasant aroma of many fir species, attributed to their essential oils, has also led to their use in aromatherapy and for purification.[1]
Indigenous communities in North America have historically used the resin of fir trees, such as Balsam Fir (Abies balsamea), as an antiseptic for wounds, burns, and sores.[2] The resin's antiseptic and analgesic properties were also employed to soothe sore throats.[2] Teas made from the needles were a common remedy for colds and coughs.[2][3] The Cree Health Board notes the use of Balsam Fir for a range of ailments including coughs, headaches, pneumonia, asthma, and arthritis.[4] Similarly, Douglas Fir (Pseudotsuga menziesii, though not a true fir, shares many traditional uses) resin was used in salves for skin irritations and its bark for digestive issues.[5]
In the Western Himalayas, Abies pindrow has been used in traditional systems to treat cough, cold, diabetes, and inflammatory conditions.[6] In European folk medicine, Silver Fir (Abies alba) has been used for its antiseptic, expectorant, and astringent properties, particularly for joint and muscle pain.[7] Korean fir (Abies koreana) is noted in folk medicine for its purported antibacterial and anti-inflammatory properties.[8]
Data Presentation: Traditional Uses of Abies Species
The following table summarizes the documented ethnobotanical uses of several Abies species.
| Species Name | Common Name(s) | Part(s) Used | Traditional Medicinal Uses |
| Abies balsamea | Balsam Fir | Resin, Needles | Antiseptic for wounds, burns, sores; treatment for colds, coughs, sore throats, asthma.[2][3][4] |
| Abies pindrow | Western Himalayan Fir | Leaves, Bark | Treatment for cough, cold, diabetes, cataract, bladder diseases; used as a carminative, astringent, and anti-inflammatory agent.[6] |
| Abies alba | Silver Fir | Buds, Leaves, Bark, Resin | Antiseptic, expectorant; treatment for rheumatic and muscular pain.[7] |
| Abies koreana | Korean Fir | Needles | Used in folk medicine for antibacterial and anti-inflammatory purposes.[8] |
| Abies holophylla | Manchurian Fir | Leaves | Traditionally used for treating pulmonary diseases and colds.[9] |
| Abies amabilis | Pacific Silver Fir | Boughs | Smoke from burning boughs inhaled as a preventive medicine to ward off sickness.[10] |
| Pseudotsuga menziesii | Douglas Fir | Resin, Needles, Bark | Antiseptic for wounds; treatment for respiratory ailments, inflammatory conditions (rheumatism), and digestive issues.[5][11] |
Phytochemistry and Biological Activity of this compound
This compound is a lignan that has been isolated from species of the Abies genus. While the ethnobotanical literature does not mention this specific compound, modern scientific investigation has begun to elucidate its biological activities. Lignans, as a class of polyphenols, are known for their diverse pharmacological effects, including antioxidant and anti-inflammatory actions.
Research into this compound and related compounds is ongoing. The documented anti-inflammatory and antioxidant activities of extracts from Abies species, such as Abies koreana, may be attributable, at least in part, to the presence of lignans like this compound and other polyphenolic compounds.[8]
Experimental Protocols
To assess the potential anti-inflammatory activity of a compound like this compound, a common in vitro method is the nitric oxide (NO) inhibition assay using lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol: In Vitro Nitric Oxide Inhibition Assay
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Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
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Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A positive control (e.g., a known anti-inflammatory drug like dexamethasone) and a vehicle control (e.g., DMSO) are included.
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Stimulation: After a 1-hour pre-treatment with the compound, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group (unstimulated cells) is also maintained.
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Incubation: The plate is incubated for another 24 hours.
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Nitrite Quantification: The production of nitric oxide is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 100 µL of supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a 10-minute incubation period at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. Cell viability is concurrently assessed using an MTT or similar assay to rule out cytotoxicity as the cause of reduced NO production.
Visualization of Ethnobotanical and Scientific Linkage
The following diagram illustrates the conceptual relationship between the traditional use of Abies species and the modern scientific investigation of their constituent compounds like this compound.
Caption: Logical flow from traditional use to scientific validation.
Conclusion
This compound represents a molecular link between the long-standing ethnobotanical use of Abies species and modern pharmacology. While the compound itself was unknown to traditional practitioners, its biological activities, particularly those related to inflammation, provide a potential scientific explanation for the efficacy of fir-based remedies in treating inflammatory conditions. Further research into this compound and other constituents of the Abies genus is warranted to fully understand their therapeutic potential and to validate their traditional medicinal applications.
References
- 1. Abies (fir) description [conifers.org]
- 2. Medicinal Use Of Balsam Fir For Cuts, Grazes & Sores [paulkirtley.co.uk]
- 3. herbs2000.com [herbs2000.com]
- 4. Traditional Medicine: Balsam Fir | Cree Health [creehealth.org]
- 5. aromaticmedicineschool.com [aromaticmedicineschool.com]
- 6. researchgate.net [researchgate.net]
- 7. Abies Alba (Silver Fir) Benefits, Uses, Dosage & Side Effects [ayurtimes.com]
- 8. researchgate.net [researchgate.net]
- 9. Staff View: <i>Abies holophylla</i> Leaf Essential Oil Alleviates Allergic Rhinitis Based on Network Pharmacology :: Library Catalog [oalib-perpustakaan.upi.edu]
- 10. BRIT - Native American Ethnobotany Database [naeb.brit.org]
- 11. Douglas Fir: Folklore & Medicinal Uses - Nitty Gritty Life [nittygrittylife.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Abiesinol F from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of Abiesinol F, a lignan with potential pharmacological activities, from plant material, primarily targeting species of the Abies genus.
Introduction
This compound is a lignan found in various plant species, particularly in the genus Abies (firs). Lignans are a class of polyphenols that have garnered significant interest in drug development due to their diverse biological activities, including anti-inflammatory, and cytotoxic effects.[1][2] The effective extraction and purification of this compound are crucial preliminary steps for further pharmacological investigation and development. This protocol outlines a comprehensive methodology based on established techniques for lignan extraction from plant matrices.
Plant Material Handling and Preparation
Proper handling and preparation of the plant material are critical to ensure the stability and recovery of this compound.
-
Collection and Identification: Plant material, such as needles, twigs, or bark of Abies species (e.g., Abies balsamea), should be collected and botanically authenticated.
-
Drying: To prevent enzymatic degradation and facilitate grinding, the collected plant material should be dried. Lignans are relatively stable at elevated temperatures, allowing for oven-drying at temperatures up to 60°C.[1] Alternatively, air-drying or freeze-drying can be employed.[1]
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction of this compound
The choice of extraction solvent and method significantly influences the yield of this compound.
Solvent Selection
The polarity of the solvent is a key factor in the selective extraction of lignans.
-
Primary Solvents: Mixtures of water and alcohols, such as ethanol or methanol, are highly effective for extracting lignans.[1][3] Concentrations ranging from 70% to 100% aqueous ethanol or methanol are commonly used.[1]
-
Alternative "Green" Solvents: For environmentally friendly processes, alternative solvents like methyl ethyl ketone or dimethyl carbonate have shown effectiveness in extracting other lignans and could be adapted for this compound.[4]
Extraction Techniques
Several methods can be employed for the extraction of this compound, each with its own advantages in terms of efficiency, time, and scalability.
-
Maceration: This simple technique involves soaking the powdered plant material in the chosen solvent for an extended period (e.g., 3 days) with periodic agitation.[5] It is suitable for thermolabile compounds and is a cost-effective method.[5]
-
Soxhlet Extraction: This continuous extraction method provides a high yield by repeatedly passing fresh, hot solvent over the plant material.[6]
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[4][7]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process with reduced solvent consumption.[7][8]
Purification of this compound
The crude extract obtained from the initial extraction contains a mixture of compounds. Purification is necessary to isolate this compound.
-
Fractionation: The crude extract can be fractionated using liquid-liquid extraction with solvents of increasing polarity to separate compounds based on their solubility.[5]
-
Chromatography: Various chromatographic techniques are employed for the final purification of lignans.
-
Column Chromatography: This is a standard method for separating compounds from a mixture. Silica gel is a common stationary phase.[5]
-
Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that has been successfully used for the preparative isolation of other lignans like arctigenin and matairesinol.[9]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of this compound to a high degree of purity.[7][10]
-
Detailed Experimental Protocol: Ultrasound-Assisted Extraction and Chromatographic Purification
This protocol describes a representative method for the extraction and purification of this compound from Abies plant material.
Materials and Reagents
-
Dried and powdered plant material (e.g., Abies balsamea needles)
-
Ethanol (70%)
-
Hexane
-
Ethyl acetate
-
Methanol
-
Water
-
Silica gel for column chromatography
-
Solvents for HPLC (HPLC grade)
Extraction Procedure
-
Weigh 100 g of the dried, powdered plant material.
-
Place the powder in a 2 L beaker and add 1 L of 70% ethanol.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40-50°C).
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Purification Procedure
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid extraction successively with hexane and then ethyl acetate.
-
The this compound is expected to be enriched in the ethyl acetate fraction.
-
Evaporate the ethyl acetate fraction to dryness.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated fraction using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Data Presentation
The following tables summarize typical quantitative data that should be recorded during the extraction and purification process.
Table 1: Extraction Parameters and Yield
| Parameter | Value |
| Plant Material | Abies balsamea (needles) |
| Dry Weight of Plant Material | 100 g |
| Extraction Solvent | 70% Ethanol |
| Solvent to Solid Ratio | 10:1 (v/w) |
| Extraction Method | Ultrasound-Assisted Extraction |
| Extraction Time | 3 x 30 min |
| Extraction Temperature | 45°C |
| Crude Extract Yield (g) | To be determined experimentally |
| Crude Extract Yield (%) | To be calculated |
Table 2: Purification Summary
| Purification Step | Fraction | Mass (g) | Purity of this compound (%) |
| Solvent Partitioning | Hexane | To be determined | To be determined |
| Ethyl Acetate | To be determined | To be determined | |
| Column Chromatography | Pooled Fractions | To be determined | To be determined |
| Preparative HPLC | Pure this compound | To be determined | >95% |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A preparative isolation and purification of arctigenin and matairesinol from Forsythia koreana by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of preparative high-performance liquid chromatography to the purification of a fetal ovine insulin-like growth factor II: N-terminal sequence determinations using two different carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Abiesinol F using High-Performance Liquid Chromatography
Abstract
This application note describes a sensitive and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of Abiesinol F. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent separation and quantification of this compound in various sample matrices. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust analytical method for this compound.
Introduction
This compound is a naturally occurring lignan found in various species of fir trees (Abies). It has garnered interest in the scientific community for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of individual components in a mixture.[1] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.
Experimental
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (0.1%)
-
This compound reference standard
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70-30% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 20 minutes |
Protocols
1. Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
2. Sample Preparation (e.g., from Plant Extract):
-
Extraction: Accurately weigh 1 g of the dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.
3. HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Create a sequence with the prepared standard solutions (for calibration curve) and the sample solutions.
-
Inject 10 µL of each solution and start the analysis.
Method Validation Summary
The developed method should be validated according to the International Conference on Harmonisation (ICH) guidelines. A summary of typical validation parameters is provided below.
| Parameter | Result |
| Retention Time (tR) | ~12.5 min |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and can be readily implemented in a laboratory setting for routine analysis. The provided protocol and validation parameters serve as a comprehensive guide for researchers engaged in the study of this compound.
References
Application Note: Quantification of Abiesinol F in Crude Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive protocol for the extraction, purification, and quantification of Abiesinol F, a naturally occurring lignan found in various Abies species. The methodology employs Ultrasound-Assisted Extraction (UAE) followed by Solid-Phase Extraction (SPE) for sample cleanup and subsequent analysis by Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection. This robust and validated method is suitable for the accurate quantification of this compound in crude plant extracts, supporting phytochemical research, natural product drug discovery, and quality control applications.
Experimental Protocols
Plant Material and Reagent Preparation
-
Plant Material: Needles, bark, or twigs from Abies species, dried at 40°C in a ventilated oven and ground into a fine powder (40-60 mesh).
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Standards: this compound analytical standard (purity >98%).
-
Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Store at -20°C.
-
Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Extraction Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol is based on optimized methods for lignan extraction from plant matrices.[1]
-
Accurately weigh 1.0 g of powdered plant material into a 50 mL conical flask.
-
Add 20 mL of 80% aqueous methanol as the extraction solvent.
-
Place the flask in an ultrasonic bath and sonicate at 40°C for 60 minutes.[1]
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the plant residue with an additional 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 45°C.
-
Reconstitute the dried extract in 5 mL of 50% aqueous methanol for the cleanup step.
Sample Cleanup: Solid-Phase Extraction (SPE)
This step is crucial for removing interfering compounds from the crude extract.[2]
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the 5 mL of reconstituted plant extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of 20% aqueous methanol to remove polar impurities. Discard the eluate.
-
Elute the target compound, this compound, with 10 mL of 90% aqueous methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified residue in 1.0 mL of the HPLC mobile phase initial conditions (e.g., 60% Water / 40% Acetonitrile) and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
Analytical Protocol: RP-HPLC-UV
The following is a robust method for the separation and quantification of lignans.[3][4][5]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic Conditions: Refer to Table 1 for detailed parameters.
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the series of calibration standards to generate a calibration curve.
-
Inject the prepared plant extract samples.
-
Inject a quality control (QC) standard every 10-15 sample injections to monitor system performance.
-
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard. Calculate the concentration using the linear regression equation derived from the calibration curve.
Data Presentation and Results
Quantitative data should be structured for clarity and easy comparison. The following tables represent typical results for this application.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-15 min: 40-70% B; 15-20 min: 70-95% B; 20-22 min: 95% B; 22-25 min: 95-40% B |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm[3] |
| Retention Time (RT) | ~12.5 min (Hypothetical for this compound) |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[5] |
| Limit of Detection (LOD) | 0.3 µg/mL[4] |
| Limit of Quantification (LOQ) | 1.0 µg/mL[4] |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Intra-day: < 1.5%; Inter-day: < 2.0% |
Table 3: Quantification of this compound in Crude Extracts (Hypothetical Data)
| Sample Source | Part Used | This compound Concentration (mg/g of dry weight) |
|---|---|---|
| Abies alba | Needles | 1.24 ± 0.08 |
| Abies alba | Bark | 2.57 ± 0.15 |
| Abies pindrow | Twigs | 0.89 ± 0.05 |
| Abies koreana | Needles | 1.75 ± 0.11 |
Visualized Workflows and Pathways
Experimental Workflow
The entire process from sample collection to data analysis is outlined below.
Caption: Workflow for this compound quantification.
Hypothetical Signaling Pathway for a Bioactive Lignan
While the specific mechanism of action for this compound is not fully elucidated, many bioactive lignans interact with cellular signaling cascades. The following diagram illustrates a plausible, generalized pathway.
Caption: Hypothetical signaling pathway for a lignan.
Conclusion
The described methodology provides a reliable and reproducible framework for the quantification of this compound in crude plant extracts. The combination of Ultrasound-Assisted Extraction, Solid-Phase Extraction cleanup, and RP-HPLC-UV analysis ensures high accuracy and precision, making it a valuable tool for researchers in natural product chemistry and pharmacology. For enhanced sensitivity and structural confirmation, this method can be readily adapted to an LC-MS/MS system.[6][7]
References
- 1. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 4. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
Application Note: In Vitro Cytotoxicity of Abiesinol F
Introduction
Abiesinol F is a naturally occurring lignan found in species of the Abies genus. Preliminary studies on related compounds suggest potential biological activities that warrant further investigation. This document provides a detailed protocol for assessing the in vitro cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell viability and proliferation, making it a valuable tool in drug discovery and toxicology.[1][2] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[1][3][4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[3]
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.
1. Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
MTT Solution: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).[1][3][4] The solution should be filter-sterilized and protected from light.[4][5]
-
Solubilization Solution: A solution to dissolve the formazan crystals, such as acidified isopropanol or a solution of SDS in HCl.[3][6]
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
2. Experimental Procedure
Day 1: Cell Seeding
-
Harvest and count the cells.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Day 3: MTT Assay
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[5][6]
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[4][6]
-
After the incubation, carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1][3]
3. Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth.
Data Presentation
The quantitative data from the cytotoxicity assay should be summarized in a table for clear comparison.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.087 | 100 |
| 1 | 1.198 | 0.075 | 95.5 |
| 5 | 1.053 | 0.061 | 84.0 |
| 10 | 0.876 | 0.055 | 69.8 |
| 25 | 0.612 | 0.042 | 48.8 |
| 50 | 0.345 | 0.031 | 27.5 |
| 100 | 0.158 | 0.023 | 12.6 |
Experimental Workflow Diagram
Caption: Workflow for this compound In Vitro Cytotoxicity Assay.
Alternative Cytotoxicity Assay: LDH Release Assay
For a comprehensive understanding of this compound's cytotoxic mechanism, the Lactate Dehydrogenase (LDH) release assay can be employed as an alternative or complementary method. The LDH assay measures the release of the cytoplasmic enzyme LDH from cells with damaged membranes, which is an indicator of cell lysis.[7][8]
Principle of LDH Assay
LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[8][9] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[8]
Brief Protocol Outline
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Day 1 and Day 2).
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the mixture for a specified time at room temperature, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[10]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).[7]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Application Notes and Protocols for Assessing the Antioxidant Activity of Abiesinol F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant potential of Abiesinol F, a natural compound of interest for its potential therapeutic properties. The following sections detail the theoretical background, experimental protocols for common antioxidant assays, and data presentation guidelines.
Introduction to Antioxidant Activity
Antioxidant activity refers to the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2] Compounds with antioxidant properties can neutralize these free radicals, offering a potential therapeutic avenue for the prevention and treatment of such conditions.
This compound, a lignan found in species of the Abies (fir) genus, is a subject of growing interest for its potential biological activities. While specific data on this compound is emerging, extracts from Abies alba (silver fir) have demonstrated significant antioxidant capabilities, suggesting that their constituents, including this compound, may contribute to these effects.[3][4]
Key Antioxidant Signaling Pathways
Antioxidants can exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that control the expression of antioxidant enzymes.[1][5] Understanding these pathways is crucial for elucidating the mechanism of action of this compound. Two key pathways are:
-
Keap1-Nrf2-ARE Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[1]
-
NF-κB Signaling Pathway: NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Reactive oxygen species can act as signaling molecules to activate the NF-κB pathway, which in turn can upregulate the expression of antioxidant enzymes like mitochondrial superoxide dismutase (MnSOD).[5]
Below are diagrams illustrating these pathways.
Caption: Keap1-Nrf2-ARE signaling pathway activation.
Caption: NF-κB signaling pathway in antioxidant response.
Experimental Protocols for Antioxidant Activity Assessment
To quantitatively assess the antioxidant activity of this compound, a combination of assays is recommended, as different assays reflect different aspects of antioxidant action. The most common and reliable methods are the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and thus neutralize the DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the various concentrations of this compound, the positive control, or the solvent (as a blank).
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of this compound.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the various concentrations of this compound, the positive control, or the solvent (as a blank).
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.
Caption: Workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored by the increase in absorbance at 593 nm.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Prepare a series of concentrations of this compound and a standard solution of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the various concentrations of this compound, the standard, or the solvent (as a blank).
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is generated by plotting the absorbance of the FeSO₄ standards against their concentrations. The FRAP value of this compound is then determined from the standard curve and expressed as µM of Fe²⁺ equivalents per µM of the sample.
Caption: Workflow for the FRAP assay.
Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results. The following tables provide a template for summarizing the antioxidant activity data of this compound.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µM) ± SD |
| This compound | Value |
| Ascorbic Acid (Control) | Value |
Table 2: ABTS Radical Scavenging Activity of this compound
| Compound | TEAC (Trolox Equivalents) ± SD |
| This compound | Value |
| Trolox (Control) | 1.00 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µM Fe²⁺/µM) ± SD |
| This compound | Value |
| FeSO₄ (Standard) | Used for calibration |
Note: "Value" and "SD" (Standard Deviation) should be replaced with experimentally determined data.
Conclusion
These application notes provide a framework for the systematic evaluation of the antioxidant activity of this compound. By employing a combination of in vitro assays and understanding the underlying cellular mechanisms, researchers can gain valuable insights into the therapeutic potential of this natural compound. The detailed protocols and data presentation guidelines are intended to ensure robust and reproducible results, facilitating the advancement of research in this promising area.
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 3. Polyphenolic content and antioxidant activity of an extractive fraction from Abies alba bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Abiesinol F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiesinol F is a flavonoid compound, with the chemical formula C30H22O10 and a molecular weight of 542.49 g/mol , which can be isolated from plants of the Abies genus, such as Abies ernestii. While specific studies on the antimicrobial properties of this compound are not extensively documented in publicly available literature, related compounds from Abies species, such as abietane diterpenoids, have demonstrated notable antimicrobial activity. These related compounds are known to act by disrupting the bacterial cell wall synthesis and compromising cell membrane integrity.[1][2][3] This document provides detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound to determine its efficacy against various microbial pathogens. The methodologies described herein are based on established standards for AST, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar disk diffusion method for preliminary screening.
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following table presents hypothetical MIC and MBC values to illustrate how such data should be structured for clear comparison. These values are for illustrative purposes only and should be replaced with experimental findings.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 64 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 | >128 |
| Candida albicans | ATCC 90028 | 32 | 64 |
Experimental Protocols
Broth Microdilution Assay for MIC and MBC Determination
This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[4][5][6]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast, adjusted for pH and cation concentration as required
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Microplate reader (optional, for spectrophotometric reading)
-
Incubator
-
Sterile agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar) for MBC determination
Protocol:
-
Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL. b. The concentration range should be sufficient to determine the MIC value (e.g., from 256 µg/mL to 0.5 µg/mL). c. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). c. Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 100 µL of the diluted inoculum to each well containing the this compound dilutions and the growth control well. This will bring the final volume in each well to 200 µL and further dilute the this compound concentration by half.
-
Incubation: a. Incubate the microtiter plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. Alternatively, the growth can be assessed by measuring the optical density at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in absorbance compared to the growth control.
-
MBC Determination: a. Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth. b. Spread the aliquot onto a fresh, appropriate agar plate. c. Incubate the plates under the same conditions as the initial incubation. d. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum grows on the subculture plate).[2][7]
Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[1][3][8]
Materials:
-
Sterile filter paper disks (6 mm in diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates (or other appropriate agar for the test organism)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator
-
Calipers or a ruler for measuring zones of inhibition
Protocol:
-
Inoculum Preparation and Plating: a. Prepare the microbial inoculum as described in the broth microdilution protocol. b. Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube. c. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth. d. Allow the plate to dry for 3-5 minutes.
-
Disk Preparation and Application: a. Impregnate sterile filter paper disks with a known amount of the this compound solution. b. Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Ensure firm contact with the agar. c. Place disks sufficiently far apart to prevent overlapping of the inhibition zones. d. Include a control disk impregnated with the solvent used to dissolve this compound to ensure it has no antimicrobial activity.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Interpretation of Results: a. After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. b. The size of the zone of inhibition is indicative of the antimicrobial activity of this compound. A larger zone diameter generally corresponds to greater susceptibility of the microorganism to the compound.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial susceptibility of this compound.
Inferred Signaling Pathway for Antimicrobial Action of this compound
Based on the mechanism of action of related abietane diterpenoids, the following diagram illustrates a potential pathway for the antimicrobial activity of this compound.
Caption: Inferred mechanism of action of this compound against bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Antimicrobial abietane diterpenoids against resistant bacteria and biofilms | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial Effects of Abies alba Essential Oil and Its Application in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Note: Abiesinol F as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiesinol F is a flavonoid compound isolated from plants of the Abies genus, such as Abies ernestii. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their various biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. As a pure phytochemical standard, this compound is a valuable tool for the accurate quantification of this and related flavonoids in plant extracts and for the investigation of their biological activities. This document provides detailed protocols for the use of this compound as a standard in phytochemical analysis and for assessing its potential biological effects.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₀H₂₂O₁₀ |
| Molecular Weight | 542.5 g/mol |
| Class | Flavonoid |
| Natural Source | Abies ernestii and other Abies species |
Phytochemical Analysis using this compound as a Standard
The accurate quantification of this compound in plant extracts is crucial for standardization and for correlating chemical composition with biological activity. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.
Protocol: Quantification of this compound by HPLC-UV
This protocol provides a general procedure for the quantification of this compound in a plant extract. Method optimization may be required depending on the specific matrix and instrumentation.
1. Materials and Reagents:
-
This compound standard (of known purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid (for mobile phase modification)
-
Plant extract suspected to contain this compound
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Calibration Standards: Prepare a series of standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried plant extract (e.g., 100 mg).
-
Dissolve the extract in a known volume of methanol (e.g., 10 mL).
-
Sonicate the solution for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions (starting point for optimization):
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
0-20 min: 20-80% B
-
20-25 min: 80-20% B
-
25-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV-Vis scan of this compound standard (typically in the range of 280-370 nm for flavonoids).
6. Data Analysis:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Experimental Workflow for Phytochemical Quantification
Biological Activity Assessment
Extracts from Abies species, which contain flavonoids like this compound, have demonstrated various biological activities.[1][2][3][4][5] While specific data for pure this compound is limited, the following protocols can be used to assess its potential cytotoxic and anti-inflammatory effects.
Cytotoxicity Assessment of Abies Species Extracts
The following table summarizes the cytotoxic activities of extracts from Abies nordmanniana, which may contain compounds structurally related to this compound.[1][2]
| Cell Line | Extract | IC₅₀ (µg/mL) |
| HepG2 (Liver Cancer) | Resin Hexane | 17.725 ± 2.09 |
| HepG2 (Liver Cancer) | Cone Hexane | 36.67 ± 3.68 |
| PANC-1 (Pancreatic Cancer) | Cone Hexane | 48.6 ± 5.28 |
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to evaluate the cytotoxic activity of this compound against a cancer cell line.
1. Materials and Reagents:
-
This compound
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
2. Experimental Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
Flavonoids are known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8][9] This pathway is a key regulator of the inflammatory response.
Signaling Pathway Diagram: NF-κB Inhibition by Flavonoids
Conclusion
This compound serves as a valuable standard for the phytochemical analysis of plant extracts, particularly those from the Abies genus. The protocols provided herein offer a framework for the quantification of this compound and the assessment of its potential biological activities. The use of pure standards like this compound is essential for ensuring the quality and consistency of natural product-based research and development. Further studies are warranted to establish the specific biological activities and mechanisms of action of this compound.
References
- 1. Antiviral and cytotoxic activities and chemical profiles of two species of Abies nordmanniana from Türkiye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral and cytotoxic activities and chemical profiles of two species of Abies nordmanniana from Türkiye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRDizin [search.trdizin.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical and biological studies of Abies species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 7. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. researchgate.net [researchgate.net]
Abiesinol F mechanism of action studies in cancer cell lines
Despite a comprehensive search of scientific literature, detailed studies on the mechanism of action of Abiesinol F in cancer cell lines appear to be unavailable.
This compound, a flavonoid compound isolated from the bark of the Sakhalin fir (Abies sachalinensis), remains largely unexplored in the context of cancer biology. While it is documented as a natural product and available through chemical suppliers, its potential anticancer properties and the molecular pathways it may influence have not been the subject of published research.
Our investigation sought to provide researchers, scientists, and drug development professionals with detailed application notes and protocols regarding this compound's effects on cancer cells. This would typically include a summary of quantitative data, in-depth experimental methodologies, and visual representations of its signaling pathways. However, the foundational research required to generate such a resource is not present in the current body of scientific literature.
Information from broader studies on flavonoids suggests that this class of compounds can exhibit anti-inflammatory and anti-proliferative properties, and in some cases, induce apoptosis (programmed cell death) in cancer cells. For instance, a review on spiro-flavonoids includes this compound in a structural table but does not provide specific bioactivity data against cancer cell lines. Another study focused on hyperglycemia identified this compound as an inhibitor of the PTP-1B enzyme in an in-vitro assay, a mechanism that could have implications in metabolic regulation but has not been directly linked to a specific anticancer action in published studies.
The absence of dedicated research into this compound's interaction with cancer cells means that there is no data to populate tables on its efficacy, no established experimental protocols for its use in cancer research, and no elucidated signaling pathways to be diagrammed.
Therefore, the development of detailed application notes and protocols for the study of this compound's mechanism of action in cancer cell lines is not possible at this time. This highlights a significant gap in the current research landscape and presents an opportunity for novel investigations into the potential therapeutic applications of this natural compound. Future studies are needed to determine if this compound possesses any anticancer activity and to elucidate the molecular mechanisms that would underpin such effects.
Application of Nepetaefolin F in Natural Product Synthesis and Drug Discovery
Introduction
Nepetaefolin F is an abietane diterpenoid natural product that has garnered significant interest in the scientific community due to its notable biological activities, particularly its cytotoxic effects on human cancer cells.[1][2] Isolated from Caryopteris nepetaefolia, this complex molecule presents a compelling scaffold for synthetic exploration and the development of novel therapeutic agents.[2] In contrast, another natural product, Abiesinol F, a flavonoid from Abies ernestii, remains less explored in terms of its total synthesis and detailed biological applications. This document will focus on Nepetaefolin F, providing detailed application notes and protocols for its synthesis and biological evaluation, tailored for researchers, scientists, and professionals in drug development.
Application Notes
Nepetaefolin F serves as a valuable starting point for the generation of diverse chemical libraries. Its core structure can be functionalized to produce analogues with potentially enhanced biological activities and improved pharmacokinetic profiles. The primary application of Nepetaefolin F and its derivatives lies in oncology, with demonstrated inhibitory activity against various cancer cell lines.[2][3]
One notable derivative, a cyclopropanecarboxylate ester of a Nepetaefolin F precursor, has shown significant antitumor activity against gastric cancer cells (MGC 803) with an IC50 value of 20.9 μM.[3] Mechanistic studies suggest that this analogue induces apoptosis and inhibits autophagy, highlighting its potential as a lead compound for cancer therapy.[3]
Data Presentation
Table 1: Cytotoxicity of Nepetaefolin F and its Analogue
| Compound | Cell Line | IC50 (μM) | Reference |
| Nepetaefolin F | Human cancer cells (general) | 6.3 | [2] |
| Cyclopropanecarboxylate ester 42 | MGC 803 (gastric cancer) | 20.9 | [3] |
Experimental Protocols
Protocol 1: Total Synthesis of (+)-Nepetaefolin F
The asymmetric total synthesis of (+)-Nepetaefolin F can be achieved from a highly functionalized common intermediate derived from a Lewis-acid-mediated regio- and diastereoselective epoxy-ene cyclization.[4][5] A key step in a reported synthesis involves the selective monoacetylation of the precursor, triptobenzene L.[4]
Materials:
-
Triptobenzene L
-
Acetic anhydride (Ac₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve triptobenzene L in dichloromethane at 0 °C.
-
Add triethylamine to the solution.
-
Slowly add acetic anhydride to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (+)-Nepetaefolin F.
Protocol 2: Evaluation of Cytotoxicity using CCK-8 Assay
The cytotoxicity of Nepetaefolin F and its analogues against various cancer cell lines can be determined using the Cell Counting Kit-8 (CCK-8) assay.[3]
Materials:
-
Cancer cell lines (e.g., MGC 803)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Nepetaefolin F or its analogues dissolved in DMSO
-
CCK-8 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds.
-
Incubate the plates for the desired time period (e.g., 24 hours).
-
Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Visualizations
Signaling Pathway of a Nepetaefolin F Analogue
References
- 1. Synthesis and Bioactivity Evaluation of Nepetaefolin F and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioactivity Evaluation of Nepetaefolin F and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unified Total Syntheses of Anticancer Agent Nepetaefolin F and Indolosesquiterpenoids, Oridamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Stable Abiesinol F Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiesinol F is a naturally occurring flavonoid, specifically a diterpenoid, with the chemical formula C30H22O10 and a molecular weight of 542.49 g/mol [1][2]. As a member of the polyphenol class, this compound holds potential for various therapeutic applications due to its likely antioxidant and enzyme-inhibiting activities[2][3]. However, like many polyphenolic compounds, this compound is anticipated to exhibit poor aqueous solubility, sensitivity to light and heat, and rapid metabolism, which collectively contribute to low stability and bioavailability, thereby limiting its therapeutic efficacy.
These application notes provide a comprehensive guide to developing a stable formulation of this compound. The following sections detail protocols for solubility enhancement, formulation strategies, stability testing, and methods for evaluating the biological activity of the developed formulations.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for designing an appropriate formulation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H22O10 | [1][2] |
| Molecular Weight | 542.49 g/mol | [1][2] |
| Boiling Point (Predicted) | 851.3 ± 65.0 °C | [1] |
| Density (Predicted) | 1.76 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.19 ± 0.70 | [1] |
| Water Solubility | Low (predicted based on polyphenol characteristics) | |
| Stability | Sensitive to heat and light (characteristic of polyphenols) |
Formulation Development Strategies
The primary challenge in formulating this compound is its presumed low water solubility and stability. The following are recommended formulation strategies to address these issues.
Nanoformulation
Nanoformulations can enhance the bioavailability of polyphenols by increasing their surface area, improving solubility, and protecting them from degradation[4][5].
-
Preparation of Solvent Phase: Dissolve this compound in a suitable organic solvent (e.g., ethanol, acetone) to a concentration of 1-5 mg/mL.
-
Preparation of Anti-Solvent Phase: Use deionized water as the anti-solvent. To enhance stability, a stabilizer such as Tween 80 (0.1-0.5% w/v) can be added to the water.
-
Precipitation: Add the solvent phase dropwise into the vigorously stirring anti-solvent phase. The volume ratio of solvent to anti-solvent should be optimized, typically ranging from 1:5 to 1:20.
-
Nanoparticle Formation: Continue stirring for 1-2 hours to allow for the evaporation of the organic solvent and the formation of a stable nanoparticle suspension.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined by separating the nanoparticles from the aqueous phase by centrifugation and quantifying the amount of free this compound in the supernatant using HPLC-UV[6].
Protein-Polyphenol Complexation
Complexing polyphenols with proteins can improve their stability and solubility[7][8]. Whey protein isolate is a commonly used and effective protein for this purpose.
-
Protein Solution Preparation: Prepare a 1-5% (w/v) solution of whey protein isolate in deionized water. Adjust the pH to a value where the protein is stable and possesses a net charge that favors interaction with this compound (e.g., near its isoelectric point or slightly above/below).
-
This compound Solution Preparation: Prepare a concentrated solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution to the whey protein solution while stirring. The optimal ratio of protein to this compound needs to be determined experimentally, starting with ratios from 10:1 to 1:1 (w/w).
-
Incubation: Continue stirring the mixture for 1-2 hours at room temperature to facilitate complex formation.
-
Lyophilization: Freeze-dry the resulting complex solution to obtain a stable powder formulation.
-
Characterization: The formation of complexes can be confirmed using techniques like fluorescence spectroscopy or circular dichroism. The loading efficiency can be determined by dissolving the complex in a suitable solvent and quantifying the this compound content by HPLC-UV[6].
Stability Testing Protocol
To ensure the long-term efficacy of the developed formulation, a thorough stability testing program should be implemented according to the International Council for Harmonisation (ICH) guidelines[1][9][10][11][12].
Table 2: ICH Recommended Storage Conditions for Stability Testing
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
-
Sample Preparation: Package the developed this compound formulation in the proposed container closure system.
-
Storage: Place the samples in stability chambers maintained at the conditions specified in Table 2.
-
Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 3, and 6 months.
-
Analytical Methods: At each time point, analyze the samples for the following:
-
Appearance: Visual inspection for any changes in color, clarity, or precipitation.
-
Assay of this compound: Quantify the amount of this compound remaining using a validated stability-indicating HPLC-UV method[6][13][14][15].
-
Degradation Products: Monitor for the formation of any degradation products using the same HPLC-UV method.
-
Formulation-specific parameters: For nanoformulations, measure particle size, PDI, and zeta potential. For protein complexes, assess the integrity of the complex.
-
Biological Activity Assessment
It is crucial to confirm that the formulation process does not negatively impact the biological activity of this compound.
Antioxidant Activity Assays
The antioxidant capacity of the this compound formulation can be evaluated using standard in vitro assays.
-
DPPH Assay:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Mix various concentrations of the this compound formulation with the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
ABTS Assay:
-
Generate the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS with potassium persulfate.
-
Mix various concentrations of the this compound formulation with the ABTS•+ solution.
-
Incubate for a specified time.
-
Measure the absorbance at 734 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
Data Analysis: Calculate the IC50 value (the concentration required to scavenge 50% of the radicals) for both assays.
Cell Viability Assay
The effect of the this compound formulation on cell viability can be assessed using the MTT assay.
-
Cell Culture: Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound formulation and a placebo formulation (without this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Investigation of Mechanism of Action: PI3K/Akt Signaling Pathway
Polyphenols have been shown to modulate various signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt pathway is a key regulator of these processes and a potential target for this compound[3][4][16][17][18][19].
Experimental Workflow for Investigating PI3K/Akt Pathway Modulation
Caption: Workflow for Western Blot analysis of the PI3K/Akt pathway.
-
Cell Lysis: After treatment with the this compound formulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of PI3K and Akt. Also, use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.
PI3K/Akt Signaling Pathway Diagram
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. snscourseware.org [snscourseware.org]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. plant-journal.uaic.ro [plant-journal.uaic.ro]
- 14. mdpi.com [mdpi.com]
- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. cusabio.com [cusabio.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Abiesinol F Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Abiesinol F from Abies species, particularly Abies ernestii.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural source is it primarily extracted?
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Its primary known source is the herb of Abies ernestii, a species of fir tree.[1]
Q2: What are the key chemical properties of this compound relevant to its extraction?
This compound has the chemical formula C30H22O10 and a molecular weight of 542.49 g/mol .[1][2] As a flavonoid, it possesses multiple hydroxyl groups, which influence its polarity and solubility in different solvents. Understanding its polarity is crucial for selecting appropriate extraction and chromatography solvents.
Q3: Which solvents are most effective for extracting this compound and related compounds from Abies species?
The choice of solvent is critical for achieving a high yield of this compound. Based on the extraction of similar polyphenolic compounds like flavonoids and lignans from Abies and other plant sources, a sequential extraction approach using solvents of increasing polarity is often effective. Common solvents used include:
-
Hexane: For initial defatting to remove non-polar compounds.
-
Chloroform or Dichloromethane: To extract lignans and other medium-polarity compounds.
-
Acetone or Ethyl Acetate: Effective for extracting flavonoids and other polyphenols.
-
Methanol or Ethanol: To extract more polar flavonoids and glycosides.
For flavonoids specifically, maceration with ethanol and acetone has been shown to be effective.[3][4]
Q4: What are the common methods for extracting this compound?
Several extraction techniques can be employed, ranging from conventional to modern methods. These include:
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Maceration: A simple technique involving soaking the plant material in a solvent at room temperature.[3][4]
-
Soxhlet Extraction: A continuous extraction method that can provide high extraction efficiency but may degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[5]
-
Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to increase extraction efficiency.
Q5: How can the purity of the this compound extract be improved?
Purification of the crude extract is typically achieved through various chromatographic techniques. A multi-step approach is often necessary:
-
Column Chromatography (CC): Using silica gel or Sephadex LH-20 to perform an initial separation of the crude extract into fractions based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound from the enriched fractions. A C18 column is commonly used for the separation of flavonoids.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient cell lysis and solvent penetration. 2. Inappropriate solvent selection. 3. Suboptimal extraction time or temperature. 4. Degradation of this compound during extraction. | 1. Ensure the plant material is finely ground to increase surface area. Consider using ultrasound-assisted or microwave-assisted extraction to improve cell wall disruption. 2. Perform small-scale pilot extractions with a range of solvents (e.g., acetone, ethanol, ethyl acetate) to determine the optimal solvent. A sequential extraction with solvents of increasing polarity may also improve yield. 3. Optimize the extraction time and temperature. For maceration, allow sufficient time for the solvent to penetrate the plant material (24-72 hours). For heat-assisted methods, be mindful of potential degradation. 4. Avoid prolonged exposure to high temperatures and light. Store extracts in a cool, dark place. |
| Co-extraction of Impurities | 1. Presence of pigments (e.g., chlorophyll) and lipids in the plant material. 2. Extraction of a wide range of compounds with similar polarity to this compound. | 1. Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and some pigments. 2. Employ a multi-step purification strategy. Start with silica gel column chromatography to get enriched fractions, followed by Sephadex LH-20 to remove smaller molecules. Final purification can be achieved with preparative HPLC. |
| Difficulty in Purifying this compound | 1. Co-elution of compounds with similar chromatographic behavior. 2. Poor resolution in the chromatography system. | 1. Try different solvent systems (mobile phases) for column chromatography and HPLC. A gradient elution is often more effective than an isocratic one for separating complex mixtures. 2. Use a high-resolution HPLC column and optimize the flow rate and gradient profile. Consider using a different stationary phase if co-elution persists. |
| Sample Degradation During Processing | 1. Exposure to high temperatures, oxygen, or light. 2. Presence of degradative enzymes in the plant material. | 1. Use moderate temperatures for extraction and solvent evaporation. Work in a well-ventilated area or under an inert atmosphere. Protect samples from light by using amber glassware or covering with aluminum foil. 2. Consider blanching the plant material before extraction to deactivate enzymes, although this may affect the yield of some compounds. |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of this compound
This protocol describes a general method for the extraction and initial fractionation of this compound from the dried and powdered plant material of Abies ernestii.
1. Plant Material Preparation:
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Air-dry the leaves and twigs of Abies ernestii.
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Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 70% aqueous acetone (3 x 5 L, each for 72 hours) at room temperature.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity:
-
n-hexane
-
Chloroform or Ethyl Acetate
-
n-butanol
-
-
Evaporate the solvent from each fraction to obtain the respective crude fractions. This compound is expected to be enriched in the ethyl acetate or n-butanol fraction.
4. Column Chromatography:
-
Subject the this compound-rich fraction to column chromatography on silica gel.
-
Elute with a gradient of chloroform-methanol or hexane-ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
5. Further Purification:
-
Subject the fractions containing this compound to further purification using Sephadex LH-20 column chromatography, eluting with methanol.
-
Final purification can be achieved by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.
Data Presentation
Table 1: Factors Influencing the Yield of this compound Extraction
| Parameter | Low Setting | Medium Setting | High Setting | Expected Impact on Yield |
| Particle Size | Coarse | Medium | Fine Powder | Smaller particle size generally increases yield due to increased surface area for solvent interaction. |
| Solvent Polarity | Non-polar (Hexane) | Medium-polar (Acetone, Ethyl Acetate) | Polar (Methanol, Water) | Medium-polar solvents are often optimal for flavonoids. The exact optimum may vary. |
| Extraction Temperature | Room Temperature | 40-60°C | > 60°C | Increased temperature generally enhances extraction efficiency but may lead to degradation of thermolabile compounds. |
| Extraction Time | Short (e.g., 1 hour) | Moderate (e.g., 12-24 hours) | Long (e.g., > 48 hours) | Longer extraction times can increase yield, but the rate of increase may diminish over time. |
| Solid-to-Solvent Ratio | Low (e.g., 1:5 g/mL) | Medium (e.g., 1:10 g/mL) | High (e.g., 1:20 g/mL) | A higher solvent ratio can improve extraction efficiency but requires more solvent and longer evaporation times. |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
Technical Support Center: Overcoming Abiesinol F Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Abiesinol F in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is a flavonoid compound that has been isolated from the herbs of Abies ernestii.[1] Like many natural products, particularly those with complex aromatic structures, this compound is predicted to have low water solubility, which can pose a significant challenge for its use in biological assays and preclinical studies.[2][3][4] Poor aqueous solubility can lead to low bioavailability and hinder the accurate determination of its biological activity.[3]
Q2: What are the key chemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₂O₁₀ | [1][5] |
| Molecular Weight | 542.49 g/mol | [1][5] |
| Predicted pKa | 8.19 ± 0.70 | [1] |
| Predicted Boiling Point | 851.3 ± 65.0 °C | [1] |
| Predicted Density | 1.76 ± 0.1 g/cm³ | [1] |
Q3: What are the general approaches to improving the solubility of hydrophobic compounds like this compound?
There are several established techniques to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications, as well as the use of formulation excipients.[2][6] Common strategies include:
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Co-solvency: Using a water-miscible solvent in which the compound is more soluble.[3][7]
-
pH Adjustment: For ionizable compounds, altering the pH of the medium can increase solubility.
-
Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio, which can improve the dissolution rate.[2]
-
Use of Surfactants (Micellar Solubilization): Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[2]
-
Solid Dispersions: Dispersing the compound in an inert carrier at the solid state can improve its dissolution properties.
-
Nanoparticle Formulation: Encapsulating or formulating the compound into nanoparticles can significantly improve its solubility and bioavailability.
Troubleshooting Guide
This guide provides a structured approach to selecting and optimizing a solubilization method for this compound.
Experimental Protocols
Below are detailed protocols for common solubilization techniques that can be adapted for this compound.
Protocol 1: Solubility Enhancement using a Co-solvent (e.g., DMSO)
-
Stock Solution Preparation:
-
Accurately weigh 1-5 mg of this compound.
-
Dissolve the compound in a minimal amount of 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Many poorly soluble compounds are first dissolved in a suitable organic solvent like DMSO.[9]
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Working Solution Preparation:
-
Serially dilute the stock solution with the aqueous experimental medium (e.g., phosphate-buffered saline, cell culture medium) to the desired final concentration.
-
Crucial Step: Add the stock solution to the aqueous medium dropwise while vortexing to minimize precipitation.
-
The final concentration of the co-solvent should be kept as low as possible (typically <1% v/v) to avoid solvent-induced artifacts in biological assays.
-
-
Solubility Assessment:
-
Visually inspect the solution for any signs of precipitation immediately after preparation and after a defined incubation period (e.g., 2 hours at room temperature).
-
For quantitative analysis, centrifuge the solution and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Protocol 2: Solubilization using Cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin)
-
Preparation of Cyclodextrin Solution:
-
Prepare a stock solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., 10-40% w/v).
-
-
Complexation:
-
Add an excess of this compound powder to the HP-β-CD solution.
-
Incubate the mixture under constant agitation (e.g., shaking or stirring) at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for complex formation.
-
-
Quantification of Solubilized this compound:
-
After incubation, remove the undissolved this compound by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a 0.22 µm filter.
-
Determine the concentration of this compound in the clear supernatant by a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The following diagram illustrates a general workflow for evaluating a chosen solubilization method.
Hypothetical Signaling Pathway Modulation by a Flavonoid
While the specific mechanism of action for this compound is not yet well-defined, many flavonoids are known to interact with various cellular signaling pathways. The following diagram illustrates a hypothetical pathway that a flavonoid like this compound might modulate, such as an anti-inflammatory pathway.
References
- 1. This compound CAS#: 1190070-91-7 [m.chemicalbook.com]
- 2. japer.in [japer.in]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Semantic Scholar [semanticscholar.org]
- 5. This compound | 1190070-91-7 | QXB07091 | Biosynth [biosynth.com]
- 6. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Abiesinol F degradation pathways and stability issues
Disclaimer: Abiesinol F is a specialized dibenzylbutyrolactone lignan. Currently, there is limited publicly available data specifically detailing its degradation pathways and stability. The information provided in this technical support center is based on established knowledge of the degradation and stability of structurally similar dibenzylbutyrolactone lignans, such as matairesinol and arctigenin. The proposed pathways and protocols should be considered as a general guide and may require optimization for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during experiments?
A1: Based on the behavior of similar lignans, the primary factors leading to the degradation of this compound are likely exposure to non-neutral pH (both acidic and basic conditions), oxidizing agents, and potentially prolonged exposure to high temperatures and certain wavelengths of light. The lactone ring in the dibenzylbutyrolactone structure is particularly susceptible to hydrolysis.
Q2: I am observing a loss of this compound in my samples over a short period. What could be the cause?
A2: Short-term instability is often related to the sample's storage and handling conditions. Key areas to investigate include:
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pH of the solvent: Ensure the solvent system is neutral and buffered if necessary. Lignans can be unstable in alkaline conditions.
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Temperature: While many lignans are relatively thermostable, repeated freeze-thaw cycles or storage at elevated temperatures can accelerate degradation.[1]
-
Light Exposure: Protect samples from direct light, as photodegradation can occur with phenolic compounds.
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Presence of Oxidizing Agents: Avoid solvents or reagents that may contain peroxides or other oxidizing impurities.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound have not been documented, we can hypothesize based on related compounds like arctigenin. The most probable degradation pathways include:
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Hydrolysis: The lactone ring can open to form a seco-acid (a carboxylic acid derivative). This is a common degradation pathway for lactones in both acidic and basic conditions.
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Oxidation: The phenolic hydroxyl groups and benzylic positions on the molecule are susceptible to oxidation, which can lead to the formation of quinone-type structures or hydroxylated derivatives.
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Demethylation: If this compound contains methoxy groups, these can be cleaved to form hydroxyl groups.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. An ideal method should be able to separate the intact this compound from its potential degradation products. UV detection at 280 nm or 254 nm is typically suitable for lignans.[1] For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Troubleshooting Guides
Problem 1: Poor reproducibility of quantitative results for this compound.
| Possible Cause | Troubleshooting Step |
| Sample Instability | Prepare fresh samples for each analysis. If storage is necessary, store at -80°C in a neutral, antioxidant-containing solvent and protect from light.[2] Perform a short-term stability study in your sample diluent to confirm its suitability. |
| Inconsistent Extraction | If extracting from a complex matrix, ensure the extraction protocol is validated for reproducibility. Factors like solvent-to-sample ratio, extraction time, and temperature should be tightly controlled. |
| HPLC Method Not Stability-Indicating | Degradation products may be co-eluting with the parent compound. Perform a forced degradation study to ensure your HPLC method can separate the main peak from all potential degradants. |
Problem 2: Appearance of unknown peaks in the chromatogram during a stability study.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | This is the most likely cause. The new peaks are potential degradation products. |
| Matrix Effects | If working with a complex formulation, excipients may be degrading and creating new peaks. Analyze a placebo sample under the same stress conditions to rule this out. |
| Contamination | Ensure all solvents and reagents are of high purity and that the analytical system is clean. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid this compound in a controlled temperature oven at 105°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).
-
Aim for 5-20% degradation of the active substance for optimal results. Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation
| Stress Condition | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Relative Retention Time) |
| 0.1 M HCl, 60°C, 24h | 85.2 | 2 | 0.85 |
| 0.1 M NaOH, RT, 2h | 78.5 | 1 | 0.72 |
| 3% H₂O₂, RT, 24h | 90.1 | 3 | 0.91, 1.15 |
| 105°C, 48h | 95.8 | 1 | 1.08 |
| Photodegradation | 92.3 | 2 | 0.95, 1.12 |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
References
Technical Support Center: Optimizing In Vivo Studies of Abiesinol F and Structurally Related Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of Abiesinol F and other hydrophobic, plant-derived compounds. Due to the limited availability of specific in vivo data for this compound, this guide offers a framework based on best practices and data from structurally related compounds, such as other lignans and abietane diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for an in vivo study with this compound?
A1: For a novel compound like this compound with limited in vivo data, a dose-finding study is crucial. It is recommended to start with a low dose, for instance, 1-10 mg/kg, and escalate the dose gradually in different animal groups. The initial dose can be estimated based on its in vitro effective concentration (e.g., IC50 or EC50).
Q2: How can I improve the bioavailability of this compound, which is likely hydrophobic?
A2: The bioavailability of hydrophobic compounds can be enhanced through various formulation strategies.[1][2] Consider using vehicles such as a mixture of DMSO, Tween 80, and saline, or formulating the compound in oil-based solutions (e.g., corn oil, sesame oil). Encapsulation in liposomes or nanoparticles can also improve solubility and bioavailability.[2][3]
Q3: What are the common routes of administration for compounds like this compound in preclinical studies?
A3: The choice of administration route depends on the experimental goals. Common routes for initial studies include intraperitoneal (IP) injection, which is often easier and less stressful for rodents than intravenous (IV) injection, and oral gavage (PO) if assessing oral bioavailability.[4] IV administration provides 100% bioavailability and is used for pharmacokinetic studies.
Q4: What clinical signs of toxicity should I monitor for in my animal studies?
A4: Monitor animals for changes in body weight, food and water intake, behavior (e.g., lethargy, agitation), and physical appearance (e.g., ruffled fur, abnormal posture). At the end of the study, conduct gross necropsy and histopathological examination of major organs (liver, kidney, spleen, etc.) to assess for any organ-specific toxicity.
Q5: How long should my in vivo study be?
A5: The duration of the study depends on the research question. Acute toxicity studies are typically short-term (24-72 hours). Efficacy studies in disease models can range from a few days to several weeks or months, depending on the model and the endpoints being measured.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in the vehicle | Poor solubility of the compound. | - Increase the percentage of co-solvents like DMSO or ethanol in the vehicle (ensure the final concentration is non-toxic).- Use a different vehicle system (e.g., oil-based).- Consider formulation strategies like liposomes or nanoparticles.[2][3]- Gently warm the solution and sonicate before administration. |
| No observable effect at the tested doses | - The doses are too low.- Poor bioavailability.- The compound is not active in the chosen model. | - Perform a dose-escalation study to test higher concentrations.- Improve bioavailability through formulation changes (see FAQ 2).- Confirm the in vitro activity of your compound batch.- Re-evaluate the suitability of the animal model for the expected biological activity. |
| High mortality or severe adverse effects in treated animals | The compound has a narrow therapeutic window or unexpected toxicity. | - Immediately stop the study at that dose level.- Reduce the dose significantly in subsequent experiments.- Conduct a more detailed acute toxicity study with smaller dose increments to determine the maximum tolerated dose (MTD).- Analyze plasma and tissue samples to assess for drug accumulation. |
| High variability in experimental results | - Inconsistent dosing technique.- Variability in the animal model.- Degradation of the compound. | - Ensure all personnel are properly trained in the administration technique.- Use a sufficient number of animals per group to account for biological variability.- Store the compound and dosing solutions under appropriate conditions (e.g., protected from light, at the correct temperature) and check for stability. |
Data on Structurally Related Compounds (For Reference Only)
The following tables summarize dosage and toxicity data for lignans and abietane diterpenoids. This information is not specific to this compound and should be used as a general reference for experimental design.
Table 1: In Vivo Dosages of Lignans from Preclinical Studies
| Compound | Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Justicidin B | H-albino mouse | Up to 50 mg/kg | Intraperitoneal | No physical or behavioral changes observed. | [5] |
| Elenine | Mice and rats | 10, 20, and 40 mg/kg | Not specified | Central sedative effects. | [6] |
| Standardized lignans from Phyllanthus amarus | Mice | 10, 30, and 100 mg/kg | Oral | Hepatoprotection against GalN/LPS-induced hepatitis. | [4] |
| Secoisolariciresinol diglucoside (SDG) | Male Wistar rats | 40 mg/kg | Oral | Pharmacokinetic analysis. | [7] |
| Secoisolariciresinol (SECO) | Male Wistar rats | 40 mg/kg | Oral | Pharmacokinetic analysis. | [7] |
Table 2: In Vitro Cytotoxicity of Abietane Diterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Abietane Diterpenoid 5 | U251 (glioblastoma) | 0.43 ± 0.01 | [8] |
| Abietane Diterpenoid 5 | K562 (myelogenous leukemia) | 0.45 ± 0.01 | [8] |
| Abietane Diterpenoid 6 | U251 (glioblastoma) | 1.34 ± 0.04 | [8] |
| Abietane Diterpenoid 6 | K562 (myelogenous leukemia) | 1.29 ± 0.06 | [8] |
Experimental Protocols (Templates)
Protocol 1: Acute Toxicity Study in Mice
-
Animal Model: Healthy male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control.
-
Groups 2-5: this compound at escalating doses (e.g., 10, 50, 100, 500 mg/kg).
-
-
Administration: A single dose administered via the desired route (e.g., IP or PO).
-
Observation Period: 14 days.
-
Parameters to Monitor:
-
Mortality (twice daily).
-
Clinical signs of toxicity (daily).
-
Body weight (daily for the first week, then weekly).
-
-
Endpoint: At day 14, euthanize animals and perform gross necropsy and collect major organs for histopathology.
Protocol 2: General Efficacy Study in a Disease Model
-
Animal Model: Select a relevant animal model for the disease of interest.
-
Groups:
-
Group 1: Healthy controls (no disease induction).
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Group 2: Disease model + Vehicle control.
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Group 3: Disease model + Positive control (a known effective drug).
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Groups 4-6: Disease model + this compound at three different doses (based on pilot studies).
-
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
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Disease Induction: Induce the disease according to the established protocol.
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Treatment: Begin treatment with this compound at a predetermined time point relative to disease induction. Administer the compound daily (or as determined by pharmacokinetic studies) for the duration of the study.
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Monitoring: Monitor relevant disease-specific endpoints throughout the study (e.g., tumor size, inflammatory markers, behavioral tests).
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Endpoint: At the end of the study, collect blood and tissues for analysis (e.g., histology, gene expression, protein levels).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle-Mediated Targeted Drug Delivery Systems [mdpi.com]
- 4. Protective mechanism of lignans from Phyllanthus amarus against galactosamine/ lipopolysaccharide-induced hepatitis: an in-vivo and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological Analysis of the Arylnaphthalene Lignan Justicidin B Using a Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity and Neuropharmacological Effects of Elenine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure, Absolute Configuration, Antiproliferative and Phytotoxic Activities of Icetexane and Abietane Diterpenoids from Salvia carranzae and Chemotaxonomic Implications - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of Abiesinol F extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Abiesinol F extracts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
Issue 1: Low Yield of this compound
Question: We are experiencing a significant drop in the yield of this compound in our recent batches compared to previous ones. What are the potential causes and how can we troubleshoot this?
Answer:
A lower-than-expected yield of this compound can be attributed to several factors, ranging from the quality of the raw material to the extraction process itself. A systematic approach to identify the root cause is crucial.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Raw Material Variability | 1. Source Verification: Confirm that the plant material is from the same species and geographical location as previous successful batches. 2. Harvesting Time: Variations in harvesting time can significantly impact the concentration of secondary metabolites. Review and standardize harvesting protocols. 3. Storage Conditions: Improper storage (e.g., exposure to light, heat, or moisture) can lead to the degradation of this compound. Ensure consistent and appropriate storage conditions. 4. Pre-processing: Inconsistent drying or grinding of the plant material can affect extraction efficiency.[1] Standardize pre-processing methods. |
| Extraction Solvent Issues | 1. Solvent Quality: Ensure the solvent is of the same grade and purity as used in previous batches. Variations in solvent composition can alter extraction efficiency.[1] 2. Solvent-to-Material Ratio: An incorrect ratio can lead to incomplete extraction. Verify that the correct volume of solvent is being used for the amount of plant material. 3. Solvent Polarity: this compound is a polar compound. Ensure the chosen solvent system has the appropriate polarity for efficient extraction. For lipophilic compounds, dichloromethane or a mixture of dichloromethane/methanol is often used.[1] |
| Process Parameter Deviations | 1. Extraction Time: Insufficient extraction time will result in a lower yield. Confirm that the extraction duration is consistent with the established protocol. 2. Temperature: Temperature can influence extraction efficiency. However, excessive heat can degrade thermolabile compounds. Monitor and control the extraction temperature closely.[2] 3. Agitation/Mixing: Inadequate mixing can lead to poor solvent penetration and incomplete extraction.[2] Ensure the agitation speed and method are consistent. |
| Equipment Malfunction | 1. Leaks: Check for any leaks in the extraction equipment that could lead to solvent loss. 2. Temperature Control: Verify the accuracy of temperature sensors and controllers.[2] 3. Condenser Inefficiency (for reflux extraction): A faulty condenser can lead to the loss of volatile solvents. |
Issue 2: Inconsistent Purity of this compound Extract
Question: We are observing significant variations in the purity of our this compound extracts from batch to batch, as determined by HPLC analysis. What could be causing this and how can we improve consistency?
Answer:
Inconsistent purity suggests variability in the extraction of co-constituents or potential degradation of the target compound.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | 1. Solvent Selectivity: The solvent system may not be selective enough for this compound. Consider optimizing the solvent system to minimize the extraction of impurities.[2] 2. Pre-extraction Wash: A pre-extraction wash with a non-polar solvent like hexane can help remove chlorophyll and other lipophilic impurities.[1] 3. pH Adjustment: The pH of the extraction medium can influence the solubility of different compounds. Investigate the effect of pH on the extraction of this compound and its major impurities. |
| Degradation of this compound | 1. Thermal Degradation: As mentioned, excessive heat during extraction or solvent evaporation can degrade the compound. Use the lowest effective temperature. 2. Oxidative Degradation: Exposure to air and light can cause oxidation. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) and protecting the extract from light. 3. Enzymatic Degradation: Endogenous plant enzymes can degrade the target compound after harvesting. Proper drying and storage of the plant material can inactivate these enzymes. |
| Analytical Method Variability | 1. Column Performance: The HPLC column's performance can degrade over time. Ensure the column is properly maintained and replaced as needed. The use of a guard column is recommended for analyzing crude extracts.[1] 2. Mobile Phase Preparation: Inconsistencies in the preparation of the mobile phase can affect retention times and peak shapes. 3. Sample Preparation: Ensure a consistent and reproducible method for preparing the extract for HPLC analysis. |
Frequently Asked Questions (FAQs)
Q1: How critical is the source of the raw plant material for maintaining batch-to-batch consistency?
A1: The source of the raw plant material is a primary contributor to batch-to-batch variability. Factors such as the plant's genetics, geographical location, soil conditions, climate, and harvesting time all influence the chemical profile of the plant, including the concentration of this compound. Establishing a reliable and consistent source for the raw material is a critical first step in minimizing variability. Implementing robust quality control checks on incoming raw materials is highly recommended.
Q2: What are the key process parameters that we should focus on controlling during extraction?
A2: Several process parameters are critical for ensuring consistent extraction of this compound:
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Solvent Composition and Quality: The type of solvent, its polarity, and its purity directly impact extraction efficiency and selectivity.[1]
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Temperature: Temperature affects the solubility and diffusion rate of the target compound. It needs to be carefully controlled to ensure efficient extraction without causing degradation.[2]
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Extraction Time: The duration of the extraction should be sufficient to allow for complete extraction of this compound.
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Solid-to-Solvent Ratio: This ratio should be kept constant to ensure consistent extraction conditions.
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Particle Size of the Plant Material: A consistent particle size ensures a uniform surface area for solvent interaction.[1]
Q3: What are the best practices for qualifying and validating an analytical method for this compound quantification?
A3: A validated analytical method is essential for accurately assessing the consistency of your this compound extracts. Key validation parameters according to ICH guidelines include:
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Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
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Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of the test results obtained by the method to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
High-performance liquid chromatography (HPLC) is a widely used and robust technique for the quantification of natural products.[1]
Q4: Can emulsion formation during liquid-liquid extraction affect batch consistency, and how can it be prevented?
A4: Yes, emulsion formation is a common problem in liquid-liquid extraction that can significantly impact batch consistency by making phase separation difficult and leading to loss of analyte.[3] Emulsions are often caused by the presence of surfactant-like molecules in the extract.[3]
To prevent or break emulsions:
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Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to reduce the formation of emulsions.[3]
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Salting Out: Adding a saturated salt solution (brine) can increase the ionic strength of the aqueous layer, helping to break the emulsion.[3]
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Changing the Solvent: Adding a small amount of a different organic solvent can alter the solubility characteristics and break the emulsion.[3]
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Centrifugation: For smaller volumes, centrifuging the mixture can help separate the layers.
-
Filtration: Passing the emulsion through a bed of celite or a similar filter aid can sometimes break the emulsion.
Experimental Protocols
Disclaimer: The following protocols are provided as examples and should be optimized for your specific laboratory conditions and equipment.
1. Example Protocol: Solid-Liquid Extraction of this compound
This protocol describes a general method for the extraction of this compound from dried and powdered plant material.
Materials and Equipment:
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Dried and powdered plant material (e.g., from Abies species)
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Methanol (HPLC grade)
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Reflux extraction apparatus (round bottom flask, condenser, heating mantle)
-
Rotary evaporator
-
Filter paper and funnel
-
Analytical balance
Procedure:
-
Weigh 100 g of the dried, powdered plant material and place it in a 2 L round bottom flask.
-
Add 1 L of methanol to the flask.
-
Set up the reflux extraction apparatus in a fume hood.
-
Heat the mixture to the boiling point of methanol (approximately 65°C) and allow it to reflux for 4 hours with constant stirring.
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After 4 hours, turn off the heat and allow the mixture to cool to room temperature.
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Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Wash the solid residue with an additional 200 mL of methanol and combine the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the solvent is completely removed.
-
The resulting crude extract can be further purified using techniques such as column chromatography.
2. Example Protocol: HPLC Quantification of this compound
This protocol provides a starting point for developing an HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10-90% B
-
35-40 min: 90% B
-
40-41 min: 90-10% B
-
41-50 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a PDA detector would be ideal for this).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the crude extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation of the calibration curve to determine the concentration of this compound in the samples.
Visualizations
References
Abiesinol F interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abiesinol F. The information provided here will help you anticipate and address potential interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a naturally occurring lignan, a class of polyphenolic compounds found in plants. Lignans are known for their diverse biological activities, which can sometimes lead to interference in biochemical assays.
Q2: What are the common types of biochemical assays where interference from this compound might be observed?
Due to its phenolic structure, this compound has the potential to interfere with a variety of common assays, including:
-
Fluorescence-Based Assays: Interference can arise from the intrinsic fluorescence (autofluorescence) of this compound or its ability to quench the fluorescence of the assay's reporter molecules.
-
Colorimetric Assays: The inherent color of this compound solutions or its ability to react with assay reagents can lead to inaccurate absorbance readings.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): this compound could potentially interact with antibodies or enzymes used in the assay, leading to false-positive or false-negative results.
-
Cell Viability Assays (e.g., MTT, XTT): As a bioactive molecule, this compound might directly affect cell metabolism, which can be misinterpreted as cytotoxicity or cytoprotection. Its color can also interfere with the formazan dye measurement.
Q3: What are the primary mechanisms of interference by compounds like this compound?
The main interference mechanisms for phenolic compounds like this compound include:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to an artificially high signal.
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Fluorescence Quenching: The compound can absorb the excitation light or the emitted fluorescence from the assay's fluorophore, resulting in a decreased signal.
-
Light Scattering: At higher concentrations, the compound might form aggregates that scatter light, affecting both absorbance and fluorescence measurements.
-
Colorimetric Interference: The intrinsic color of the compound can add to the absorbance reading in a colorimetric assay.
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Reactivity with Assay Reagents: Phenolic compounds can be reactive and may interact with assay components, such as enzymes or detection reagents.
Troubleshooting Guides
Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the same concentration used in the experiment, but without the other assay components (e.g., enzyme, substrate, cells).
-
Perform a Spectral Scan: Determine the excitation and emission spectra of this compound to identify its specific fluorescence profile. This will help in selecting appropriate filters or fluorophores to minimize overlap.
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Wavelength Selection: If possible, switch to a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of this compound. Red-shifted fluorophores are often a good choice as autofluorescence from natural compounds is less common at longer wavelengths.[1]
-
Data Correction: Subtract the fluorescence intensity of the compound-only control from the experimental wells.
Issue 2: Lower Than Expected Signal in a Fluorescence-Based Assay
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Steps:
-
Run a Quenching Control: Measure the fluorescence of the assay's fluorophore in the presence and absence of this compound (without other reaction components). A significant decrease in fluorescence indicates quenching.
-
Decrease Compound Concentration: If the quenching effect is concentration-dependent, lowering the concentration of this compound may mitigate the issue while still allowing for the observation of its biological effect.
-
Change Fluorophore: Select a fluorophore that is less susceptible to quenching by phenolic compounds.
Issue 3: Inconsistent or High Background Readings in a Colorimetric Assay
Possible Cause: Intrinsic color of this compound or its interaction with assay reagents.
Troubleshooting Steps:
-
Run a Compound Color Control: Measure the absorbance of this compound in the assay buffer at the assay wavelength.
-
Subtract Background Absorbance: Subtract the absorbance of the compound color control from the absorbance of the experimental wells.
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Sample Dilution: Diluting the sample can reduce the concentration of interfering colored substances.[2]
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Use a Sample Blank: For some colorimetric methods, using a sample blank that contains the sample but not the color-developing reagent can help correct for background color and turbidity.[3]
Issue 4: Suspected Non-Specific Effects in a Cell-Based Assay
Possible Cause: Direct effects of this compound on cell health or metabolism, or interference with the assay readout.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a complementary method to assess the viability of the cells treated with this compound to distinguish between true biological effects and assay artifacts.
-
Visualize Cells: Microscopic examination of the cells can provide qualitative information about cell morphology and health.
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Control for Readout Interference: As with other assay types, run compound-only controls to check for autofluorescence or colorimetric interference with the viability dye.
Quantitative Data Summary
Due to the limited availability of specific quantitative spectral data for this compound, the following table provides a general overview of the potential spectral properties of lignans and flavonoids, which can be used as a starting point for troubleshooting.
| Parameter | Typical Range for Lignans/Flavonoids | Potential for Interference |
| UV Absorbance Maximum (λmax) | 250 - 290 nm and 300 - 380 nm | High potential for interference in UV-range assays. |
| Fluorescence Excitation | 280 - 380 nm | Potential for autofluorescence in UV to blue range. |
| Fluorescence Emission | 350 - 550 nm | Potential for autofluorescence in the blue to green range.[1] |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To quantify the intrinsic fluorescence of this compound at the wavelengths used in a specific fluorescence-based assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, clear-bottom microplate
-
Fluorescence microplate reader
Method:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in the main experiment.
-
Add the this compound dilutions to the wells of the black microplate.
-
Include wells containing only the assay buffer as a blank control.
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Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Correcting for Colorimetric Interference
Objective: To correct for the intrinsic absorbance of this compound in a colorimetric assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Clear microplate
-
Absorbance microplate reader
Method:
-
Prepare two sets of serial dilutions of this compound in the assay buffer in a clear microplate.
-
Plate 1 (Experimental): Add all assay reagents as per the standard protocol.
-
Plate 2 (Compound Control): Add all assay reagents except for the final color-developing reagent. Instead, add an equivalent volume of assay buffer.
-
Incubate both plates according to the assay protocol.
-
Measure the absorbance of both plates at the appropriate wavelength.
-
Data Analysis: For each concentration of this compound, subtract the absorbance value from Plate 2 from the corresponding value in Plate 1.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by Lignans/Flavonoids
Lignans and flavonoids, the class of compounds this compound belongs to, are known to modulate several key signaling pathways. Below are diagrams of some of these pathways that could be affected by this compound.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Spectrum Viewer | AAT Bioquest [aatbio.com]
Technical Support Center: Quantification of Abiesinol F
Welcome to the Technical Support Center for the quantification of Abiesinol F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing a critical challenge in the bioanalysis of this compound: matrix effects .
This compound is a flavonoid, specifically a diterpenoid, isolated from plants of the Abies genus. Its chemical formula is C30H22O10. Given its phenolic structure, its quantification by liquid chromatography-mass spectrometry (LC-MS) is susceptible to matrix effects, which can significantly impact the accuracy, precision, and sensitivity of the analysis.
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you identify, assess, and mitigate matrix effects during your experiments.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Poor Signal Intensity or Complete Signal Loss for this compound
-
Question: I am not seeing a peak for this compound, or the signal is much lower than expected in my biological samples compared to the standard in a pure solvent. What could be the cause?
-
Answer: This is a classic sign of ion suppression , a major type of matrix effect. Co-eluting endogenous components from your biological matrix (e.g., phospholipids, salts, other metabolites) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.
Troubleshooting Steps:
-
Confirm System Suitability: First, ensure your LC-MS system is performing correctly by injecting a standard solution of this compound in a pure solvent. This will confirm that the issue is not with the instrument itself.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. A dip in the baseline signal of the infused this compound standard upon injection of a blank matrix extract will indicate the retention times where suppression occurs.
-
Improve Sample Preparation: Your current sample preparation may not be adequately removing interfering components. Consider the following:
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Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a phenolic compound like this compound, a reverse-phase (C18) or a mixed-mode cation exchange SPE cartridge could be effective.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where interfering compounds are less soluble.
-
Protein Precipitation (PPT): While a simple method, PPT is often less clean than SPE or LLE and may leave behind significant matrix components. If using PPT, consider a subsequent clean-up step.
-
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the suppression zones identified in the post-column infusion experiment. This could involve:
-
Modifying the gradient elution profile.
-
Changing the mobile phase composition.
-
Using a column with a different chemistry.
-
-
Issue 2: Inconsistent and Irreproducible Quantitative Results
-
Question: My quantitative results for this compound vary significantly between injections of the same sample and between different samples. Why is this happening?
-
Answer: Inconsistent results are often due to variable matrix effects between samples. The composition of biological matrices can differ slightly from sample to sample, leading to varying degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, meaning it will be affected by the matrix in the same way as the analyte. The ratio of the analyte signal to the IS signal will remain constant, even with varying matrix effects.
-
Matrix-Matched Calibration: If a SIL-IS is not available, create your calibration standards in a blank matrix that is representative of your study samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects.
-
Standard Addition: For a smaller number of samples, the standard addition method can be very effective. This involves adding known amounts of the this compound standard to aliquots of the actual sample.
-
Frequently Asked Questions (FAQs)
-
Q1: What are matrix effects?
-
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy of quantitative results.
-
-
Q2: What are the most common sources of matrix effects in biological samples for this compound analysis?
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A2: In biological matrices such as plasma, serum, or tissue homogenates, the most common sources of interference for phenolic compounds like this compound are phospholipids, salts, and other endogenous lipids and metabolites.
-
-
Q3: How can I quantitatively assess the matrix effect?
-
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent at the same concentration.
-
MF = (Peak Area in Spiked Matrix) / (Peak Area in Pure Solvent)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no matrix effect.
-
-
-
Q4: Is it better to use a SIL-IS or matrix-matched calibration?
-
A4: A stable isotope-labeled internal standard is generally the preferred method as it can account for sample-to-sample variations in matrix effects. Matrix-matched calibration assumes that the matrix composition is consistent across all samples, which may not always be the case.
-
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (e.g., 100 ng/mL in methanol)
-
Blank matrix extract (prepared using your sample preparation method)
Procedure:
-
System Setup:
-
Disconnect the LC outlet from the MS source.
-
Connect the LC outlet to one inlet of a tee-union.
-
Connect the outlet of the syringe pump to the second inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS source.
-
-
Infusion:
-
Begin infusing the this compound standard solution at a constant flow rate (e.g., 10 µL/min) using the syringe pump.
-
Start the LC gradient without an injection and monitor the signal of the this compound precursor ion. This will establish a stable baseline signal.
-
-
Injection:
-
Inject a blank matrix extract onto the LC column.
-
-
Analysis:
-
Monitor the signal of the infused this compound. Any significant deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To extract and concentrate this compound from plasma while removing interfering components.
Materials:
-
Reverse-phase (C18) SPE cartridges (e.g., 100 mg, 3 mL)
-
Plasma sample
-
Internal Standard solution (if available)
-
Methanol
-
Water
-
Formic acid
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard.
-
Add 500 µL of 2% formic acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of water through the cartridge. Do not let the sorbent go dry.
-
-
Loading:
-
Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
-
Elution:
-
Elute this compound with 3 mL of methanol into a clean collection tube.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Data Presentation
Table 1: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Pros | Cons |
| Dilution | Reduces the concentration of both analyte and matrix components. | Simple and quick. | May lead to analyte concentrations below the limit of quantification. |
| Improved Sample Cleanup (e.g., SPE) | Removes interfering matrix components before analysis. | Highly effective at reducing matrix effects. | Can be time-consuming and requires method development. |
| Chromatographic Separation | Separates the analyte from co-eluting matrix components. | Can be very effective. | May require longer run times or specialized columns. |
| Matrix-Matched Calibration | Calibrators are prepared in a similar matrix to the samples. | Compensates for consistent matrix effects. | Assumes matrix is consistent across all samples; requires a source of blank matrix. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-elutes with the analyte and experiences the same matrix effects. | The most robust method for correcting matrix effects. | Can be expensive and may not be commercially available. |
| Standard Addition | Analyte is spiked into the actual sample for calibration. | Highly accurate for individual samples. | Labor-intensive and not practical for a large number of samples. |
Visualizations
Caption: Workflow for the assessment and mitigation of matrix effects.
Caption: Logical relationship between the problem and solutions for matrix effects.
Technical Support Center: Enhancing the Bioavailability of Abiesinol F
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Abiesinol F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a flavonoid isolated from the herbs of Abies ernestii[1]. Like many plant-derived polyphenolic compounds, this compound is presumed to have poor aqueous solubility and low intestinal permeability, which can significantly limit its oral bioavailability and potential therapeutic efficacy. Enhancing its bioavailability is crucial for achieving consistent and effective systemic concentrations in preclinical and clinical studies.
Q2: What are the primary mechanisms contributing to the low bioavailability of compounds like this compound?
A2: The low bioavailability of poorly soluble compounds is often a result of several factors[2][3][4]:
-
Poor Aqueous Solubility: The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Dissolution Rate: Even if soluble, the rate at which it dissolves may be too slow to allow for significant absorption during its transit time in the gastrointestinal tract.
-
Limited Membrane Permeability: The physicochemical properties of the molecule may hinder its passage across the intestinal epithelial cells.
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestines or the liver before it reaches systemic circulation[4].
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble natural products?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs[2][5][6][7]:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio of the drug, thereby enhancing the dissolution rate[6][8].
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution properties[5].
-
Lipid-Based Formulations: Incorporating the drug into lipidic vehicles such as oils, surfactant dispersions, or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization and absorption[7][8].
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug[5].
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the development and testing of this compound formulations.
Issue 1: Low and Variable In Vivo Exposure Despite High Dosing
-
Possible Cause: Poor aqueous solubility and slow dissolution of this compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility, pKa, and logP of your this compound sample. This will help in selecting an appropriate formulation strategy.
-
Particle Size Reduction: If the compound is crystalline, consider micronization or nano-milling to increase the surface area for dissolution[9].
-
Formulation in Enabling Vehicles: For initial in vivo studies, formulate this compound in a solution with co-solvents (e.g., PEG 400, propylene glycol) or in a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS)[7][8].
-
Amorphous Solid Dispersion: Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC) to improve its dissolution rate[5].
-
Issue 2: Inconsistent Dissolution Profiles for Solid Dispersion Formulations
-
Possible Cause: Recrystallization of the amorphous this compound during storage or dissolution testing.
-
Troubleshooting Steps:
-
Polymer Selection: Experiment with different polymers and drug-to-polymer ratios to find a stable amorphous system.
-
Moisture Control: Protect the formulation from moisture during storage, as water can act as a plasticizer and promote recrystallization.
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the solid dispersion before and after stability testing.
-
Inclusion of Surfactants: Adding a small percentage of a surfactant to the solid dispersion can help maintain supersaturation during dissolution.
-
Issue 3: Poor In Vivo Performance of a Nanosuspension Formulation
-
Possible Cause: Agglomeration of nanoparticles in the gastrointestinal fluids, reducing the effective surface area.
-
Troubleshooting Steps:
-
Stabilizer Optimization: Optimize the type and concentration of stabilizers (surfactants and/or polymers) used in the nanosuspension to prevent particle aggregation.
-
Redispersibility of Dried Nanosuspension: If using a dried nanosuspension, ensure it can be easily redispersed into nanoparticles upon contact with aqueous media. The choice of cryoprotectant or spray-drying excipient is critical[10][11].
-
Surface Charge Modification: Modifying the surface charge of the nanoparticles (zeta potential) can improve their stability in the ionic environment of the gut.
-
Quantitative Data Summary
Table 1: Comparison of this compound Bioavailability Enhancement Strategies (Hypothetical Data)
| Formulation Strategy | This compound Loading (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound (Aqueous Suspension) | 100 | 50 ± 12 | 4.0 | 250 ± 60 | 100 |
| Micronized this compound | 100 | 150 ± 35 | 2.0 | 900 ± 180 | 360 |
| Nanosuspension | 20 | 450 ± 90 | 1.0 | 2800 ± 550 | 1120 |
| Solid Dispersion (1:4 Drug-to-Polymer Ratio) | 20 | 600 ± 120 | 1.5 | 3500 ± 700 | 1400 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 850 ± 150 | 0.5 | 4800 ± 900 | 1920 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Remove the solvents under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and store it in a desiccator.
-
Characterize the solid dispersion for drug content, amorphous nature (XRPD, DSC), and dissolution properties.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by a change to Simulated Intestinal Fluid (SIF, pH 6.8). Maintain the temperature at 37 ± 0.5°C.
-
Procedure:
-
Place a known amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel containing 900 mL of SGF.
-
Set the paddle speed to 75 RPM.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
After 120 minutes, add a pre-calculated amount of phosphate buffer to adjust the pH to 6.8 (or transfer the formulation to vessels containing SIF).
-
Continue sampling at appropriate time points (e.g., 150, 180, 240, 360 minutes).
-
Filter each sample immediately through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
References
- 1. This compound CAS#: 1190070-91-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Formulation of dried lignans nanosuspension with high redispersibility to enhance stability, dissolution, and oral bioavailability [cjnmcpu.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling Molecular Architecture: A Comparative Guide to Confirming the Structure of Abiesinol F with 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. While Abiesinol F, a naturally occurring diterpenoid, presents a complex structural challenge, modern spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR), provide a powerful toolkit for its complete characterization. This guide offers a comparative overview of the use of 2D NMR in confirming the structure of complex natural products, using the recently elucidated abietane diterpenoid, Torregrandin A, as a detailed case study due to the limited availability of public data on this compound.
The structural confirmation of a natural product like this compound or the illustrative example Torregrandin A is a process of piecing together a molecular puzzle. 2D NMR spectroscopy is the primary non-destructive technique that allows scientists to observe the connectivity and spatial relationships between atoms within a molecule. This is achieved through a series of experiments that generate correlation maps between different nuclei, primarily protons (¹H) and carbon-13 (¹³C).
The 2D NMR Toolkit for Structural Elucidation
A standard suite of 2D NMR experiments is typically employed to deduce the structure of a complex molecule. Each experiment provides a unique piece of the structural puzzle:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms (vicinal coupling). It is instrumental in identifying spin systems and tracing out carbon chains and ring systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the unambiguous assignment of protons to their attached carbons, providing a direct link between the ¹H and ¹³C NMR spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the long-range connectivity between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This is arguably the most crucial experiment for assembling the complete carbon skeleton, as it connects fragments identified from COSY and HSQC experiments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. NOESY is vital for determining the relative stereochemistry of the molecule.
The workflow for elucidating a chemical structure using these 2D NMR techniques is a systematic process of data acquisition and interpretation.
Case Study: Confirming the Structure of Torregrandin A
To illustrate the power of 2D NMR, we will examine the data used to confirm the structure of Torregrandin A, an abietane-type diterpenoid. The following table summarizes the key 1D and 2D NMR data that were instrumental in its structure elucidation.
| Position | δ_C (ppm) | δ_H (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |
| 1 | 38.5 | 1.85 (m), 1.45 (m) | H-2 | C-2, C-3, C-5, C-10, C-20 |
| 2 | 19.2 | 1.70 (m) | H-1, H-3 | C-1, C-3, C-4, C-10 |
| 3 | 41.8 | 1.55 (m), 1.35 (m) | H-2 | C-1, C-2, C-4, C-5, C-18, C-19 |
| 4 | 33.5 | - | - | - |
| 5 | 50.1 | 1.95 (m) | H-6 | C-1, C-3, C-4, C-6, C-7, C-10, C-18, C-19, C-20 |
| 6 | 31.8 | 2.90 (m), 2.80 (m) | H-5, H-7 | C-5, C-7, C-8, C-10 |
| 7 | 34.5 | 3.10 (m) | H-6 | C-5, C-6, C-8, C-9, C-14 |
| 8 | 136.5 | - | - | - |
| 9 | 141.5 | - | - | - |
| 10 | 38.2 | - | - | - |
| 11 | 125.7 | 7.05 (d, 8.6) | H-12 | C-8, C-9, C-10, C-13 |
| 12 | 115.2 | 6.56 (dd, 8.6, 3.0) | H-11 | C-8, C-9, C-10, C-13, C-14 |
| 13 | 153.4 | - | - | - |
| 14 | 113.3 | 6.43 (d, 3.0) | - | C-7, C-8, C-9, C-12, C-13 |
| 15 | 33.8 | 3.20 (sept, 6.9) | H-16, H-17 | C-12, C-13, C-14 |
| 16 | 24.1 | 1.22 (d, 6.9) | H-15 | C-15, C-17 |
| 17 | 24.1 | 1.22 (d, 6.9) | H-15 | C-15, C-16 |
| 18 | 206.6 | 9.20 (s) | - | C-3, C-4, C-5, C-19 |
| 19 | 21.5 | 1.10 (s) | - | C-3, C-4, C-5, C-18 |
| 20 | 28.5 | 1.25 (s) | - | C-1, C-5, C-9, C-10 |
Data adapted from a recent publication on abietane-type diterpenoids.
By systematically analyzing these correlations, the complete planar structure of Torregrandin A was pieced together. For instance, the COSY correlations from H-1 to H-2 and H-2 to H-3 established the C1-C2-C3 fragment. The HMBC correlations from the methyl protons H-19 and H-20 to various carbons in the A and B rings were crucial in establishing the core abietane skeleton.
Comparison with Alternative and Complementary Techniques
While 2D NMR is the gold standard for de novo structure elucidation, other techniques play important, often complementary, roles.
| Technique | Principle | Advantages | Limitations |
| 2D NMR Spectroscopy | Measures nuclear spin correlations through bonds and space. | Provides detailed connectivity and stereochemical information. Non-destructive. | Requires relatively pure sample in solution. Can be time-consuming. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides an unambiguous 3D structure with absolute stereochemistry. | Requires a high-quality single crystal, which can be difficult to obtain. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides accurate molecular weight and elemental composition (HRMS). Fragmentation patterns can give structural clues. | Does not provide stereochemical information. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Quickly identifies the presence of specific functional groups. | Provides limited information on the overall molecular skeleton. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light by chromophores. | Useful for identifying conjugated systems. | Provides information only on specific parts of the molecule. |
The logical relationship between these techniques in a comprehensive structure elucidation project is often hierarchical, with MS and 1D NMR providing initial characterization, followed by detailed 2D NMR analysis, and ideally, final confirmation by X-ray crystallography.
Experimental Protocols
General 2D NMR Experimental Parameters:
The following provides a general outline of the experimental setup for the key 2D NMR experiments. Specific parameters will vary depending on the spectrometer, probe, and sample concentration.
-
Sample Preparation: A pure sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a 5 mm NMR tube.
-
Instrumentation: Experiments are typically performed on a high-field NMR spectrometer (e.g., 400-800 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.
-
Spectral Width: The spectral width in both dimensions is set to cover all proton signals.
-
Data Points: Typically 2048 (F2) x 256 (F1) data points are acquired.
-
Number of Scans: 2-8 scans per increment are typically sufficient.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is used.
-
Spectral Width: The F2 (¹H) dimension covers the proton spectral range, and the F1 (¹³C) dimension covers the carbon spectral range.
-
Data Points: Typically 2048 (F2) x 256 (F1) data points are acquired.
-
Number of Scans: 4-16 scans per increment are common.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
Spectral Width: Similar to HSQC, covering both proton and carbon spectral ranges.
-
Data Points: Typically 2048 (F2) x 256 (F1) data points are acquired.
-
Number of Scans: 16-64 scans per increment may be necessary depending on sample concentration.
-
Long-Range Coupling Delay: The delay for the evolution of long-range couplings is typically optimized for a J-coupling of 8-10 Hz.
-
A Comparative Guide to the Bioactivity of Lignans and the Diterpenoid Abiesinol F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of several common lignans—secoisolariciresinol, lariciresinol, pinoresinol, matairesinol, and syringaresinol—and the diterpenoid Abiesinol F. While originally compared as a group, it is crucial to note that this compound belongs to a different class of chemical compounds, diterpenoids, which are structurally distinct from lignans. This guide will first clarify this distinction and then proceed to compare their known bioactivities based on available experimental data.
Chemical Classification: Lignans vs. Diterpenoids
Lignans are a large group of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. In contrast, diterpenoids, such as this compound, are derived from four isoprene units. This fundamental structural difference influences their biosynthetic pathways and can result in different physicochemical properties and biological activities. While both classes of compounds are natural products with potential therapeutic applications, a direct structure-activity relationship comparison is not straightforward. This guide will therefore focus on a comparison of their functional bioactivities.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of the selected lignans. Due to a lack of publicly available quantitative bioactivity data for this compound, a direct numerical comparison is not possible at this time. Qualitative information on this compound's bioactivity is provided where available.
Antioxidant Activity
Lignans are well-documented for their antioxidant properties, primarily attributed to their ability to scavenge free radicals.
| Lignan | Assay | IC50 / EC50 Value | Source |
| Secoisolariciresinol | DPPH Radical Scavenging | 14.141 µg/mL | [1] |
| Lariciresinol | DPPH Radical Scavenging | - | - |
| Pinoresinol | DPPH Radical Scavenging | - | - |
| Matairesinol | DPPH Radical Scavenging | - | - |
| Syringaresinol | DPPH Radical Scavenging | - | - |
| Abies alba bark extract | DPPH Radical Scavenging | 7.9 µg/mL | [2] |
Note: Data for a crude extract containing various polyphenols, not a specific compound.
Anti-inflammatory Activity
Several lignans have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. While specific quantitative data for this compound is unavailable, it is reported to modulate biological pathways associated with inflammation. A study on lignans isolated from Abies holophylla showed moderate inhibition of nitric oxide production with IC50 values ranging from 28.5–36.4 μM[3].
| Lignan | Assay | Cell Line | IC50 Value | Source |
| Secoisolariciresinol | Nitric Oxide (NO) Production Inhibition | - | - | - |
| Lariciresinol | Nitric Oxide (NO) Production Inhibition | - | - | - |
| Pinoresinol | Nitric Oxide (NO) Production Inhibition | - | - | - |
| Matairesinol | Nitric Oxide (NO) Production Inhibition | - | - | - |
| Syringaresinol | Nitric Oxide (NO) Production Inhibition | IL-1β-activated mouse chondrocytes | Dose-dependent decrease | [4] |
Anticancer Activity
The cytotoxic effects of lignans against various cancer cell lines have been extensively studied.
| Lignan | Cell Line | Assay | IC50 Value | Source |
| Secoisolariciresinol | - | - | - | - |
| Lariciresinol | - | - | - | - |
| Pinoresinol | Human liver cancer cells | - | - | [5] |
| Matairesinol | Pancreatic cancer cells (PANC-1, MIA PaCa-2) | - | Induces apoptosis | [6] |
| Syringaresinol | - | - | - | - |
| Lappaol F (a lignan) | HeLa, MDA-MB-231, SW480, PC3 | SRB assay | 41.5, 26.0, 45.3, 42.9 µM (at 72h) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound (lignan) are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
A control is prepared containing the solvent and the DPPH solution without the test compound.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Production Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
Protocol:
-
Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The mixture is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for color development.
-
The absorbance of the colored azo dye is measured at around 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized and quantified by spectrophotometry.
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow the formation of formazan crystals.
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.
Signaling Pathways and Experimental Workflows
The bioactivity of lignans is often mediated through their interaction with key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of these pathways and a typical experimental workflow for assessing bioactivity.
Caption: A typical experimental workflow for evaluating the bioactivity of natural compounds.
Caption: Lignans can inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Caption: The MAPK signaling cascade, another target for the regulatory effects of lignans.
Conclusion
This guide provides a comparative overview of the bioactivities of several common lignans and the diterpenoid this compound. While quantitative data for this compound remains elusive in the public domain, the available information suggests its potential as an anti-inflammatory agent. The lignans discussed exhibit a broader range of well-documented bioactivities, including antioxidant, anti-inflammatory, and anticancer effects, supported by quantitative data. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers interested in the further investigation and development of these natural products as potential therapeutic agents. Further research is warranted to elucidate the specific mechanisms and quantitative bioactivity of this compound to enable a more direct comparison with the well-characterized lignans.
References
- 1. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Abiesinol F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Abiesinol F, a flavonoid isolated from Abies ernestii[1]. The focus is on the validation of a newly developed High-Performance Liquid Chromatography (HPLC) method, presented here as "Method A," and its comparison with a potential alternative, "Method B." The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R2)) to ensure the method is fit for its intended purpose[2][3][4].
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[3]. A well-validated method provides reliable, reproducible, and accurate data, which is critical in drug development and quality control[5].
Comparative Analysis of Analytical Methods
This section compares a validated HPLC-UV method (Method A) with a hypothetical, less-optimized analytical method (Method B) for the quantification of this compound. The performance of each method across key validation parameters is summarized below.
Table 1: Comparison of Method Performance Characteristics
| Validation Parameter | Method A: HPLC-UV | Method B: TLC-Densitometry | Acceptance Criteria (Typical) |
| Specificity | High | Moderate | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9995 | 0.9850 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 10 - 50 | To be defined by the user. |
| Accuracy (% Recovery) | 99.5 ± 1.5% | 95.0 ± 5.0% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 5.0% | ≤ 2% |
| - Intermediate Precision | < 1.5% | < 7.0% | ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 2.0 | To be determined. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.5 | 5.0 | To be determined. |
| Robustness | High | Low | No significant change in results with minor variations in method parameters. |
Experimental Protocols
Detailed methodologies for the key experiments performed during the validation of Method A (HPLC-UV) are provided below.
2.1. High-Performance Liquid Chromatography (HPLC-UV) - Method A
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Determined from the UV spectrum of this compound.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
2.2. Validation Experiments
-
Specificity : The ability to assess the analyte in the presence of other components was determined by analyzing a placebo and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of this compound.
-
Linearity : A series of at least five concentrations of this compound reference standard were prepared and injected. The peak areas were plotted against the corresponding concentrations, and the linearity was evaluated by the correlation coefficient of the regression line.
-
Accuracy : The accuracy was determined by the recovery method. A known amount of this compound was added to a placebo at three different concentration levels (low, medium, and high). The percentage of recovery was then calculated.
-
Precision :
-
Repeatability (Intra-assay precision) : Six replicate injections of a sample at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) was calculated.
-
Intermediate Precision : The analysis was repeated on a different day, with a different analyst, and on a different instrument to assess within-laboratory variations[6]. The %RSD was calculated across all measurements.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness : The robustness of the method was evaluated by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. The impact on the results was assessed.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process, from planning to final assessment, as guided by ICH principles[2][3].
Caption: Workflow for the validation of an analytical method.
This guide demonstrates a systematic approach to the validation of an analytical method for this compound. The presented HPLC method (Method A) exhibits high performance across all key validation parameters, making it a reliable and robust choice for the quantitative analysis of this compound in research and quality control settings. The validation process ensures that the analytical method is suitable for its intended use, providing confidence in the generated data[3][5].
References
- 1. This compound CAS#: 1190070-91-7 [m.chemicalbook.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. biopharminternational.com [biopharminternational.com]
Comparative Analysis of Microtubule-Stabilizing Agents: Paclitaxel as a Benchmark for the Evaluation of Abiesinol F
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the well-established microtubule-stabilizing agent, paclitaxel. Due to the current lack of publicly available data on the biological activity of Abiesinol F concerning microtubule stabilization, a direct comparative analysis is not feasible at this time. However, this document serves as a valuable resource by presenting detailed experimental protocols for key assays used to evaluate microtubule-stabilizing agents. These protocols can be readily adapted to investigate the potential effects of this compound, thereby enabling a direct comparison with the benchmark data provided for paclitaxel.
Introduction to Microtubule Dynamics and Stabilization
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function.
Microtubule-stabilizing agents are compounds that disrupt this dynamic equilibrium by promoting polymerization and inhibiting depolymerization. This leads to the formation of overly stable, non-functional microtubule bundles, which can arrest the cell cycle at the G2/M phase and ultimately induce apoptosis, or programmed cell death. This mechanism of action makes them potent anticancer agents.
Paclitaxel (Taxol) , a natural product originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a widely used chemotherapeutic drug that functions as a microtubule stabilizer. It binds to the β-tubulin subunit within the microtubule, promoting the assembly of tubulin dimers and stabilizing the resulting polymer.
This compound is a flavonoid isolated from Abies ernestii.[1] Its chemical formula is C30H22O10.[1][2] Currently, there is no publicly available scientific literature detailing its effects on microtubule stabilization.
Comparative Performance Data
As stated, no quantitative data for this compound's activity in microtubule stabilization assays is currently available. The following table summarizes typical data for paclitaxel, which can be used as a reference for future studies on this compound.
| Assay | Parameter | Paclitaxel | This compound |
| In Vitro Tubulin Polymerization | EC50 (Concentration for 50% maximal polymerization) | ~1-10 µM | Data not available |
| Maximum Polymerization (relative to control) | Significant increase | Data not available | |
| Cell-Based Microtubule Stabilization | IC50 (Concentration for 50% inhibition of cell proliferation) | ~1-10 nM (cell line dependent) | Data not available |
| Microtubule Bundling | Observed at higher concentrations | Data not available | |
| Cell Viability Assay | GI50 (Concentration for 50% growth inhibition) | Nanomolar range (cell line dependent) | Data not available |
Mechanism of Action
Paclitaxel
Paclitaxel binds to a pocket on the β-tubulin subunit of the tubulin heterodimer. This binding event stabilizes the microtubule polymer, making it resistant to depolymerization. This action disrupts the normal dynamic instability of microtubules, which is critical for their function in mitosis, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of Paclitaxel.
This compound
The mechanism of action for this compound in relation to microtubule stabilization is currently unknown.
Experimental Protocols
The following are detailed protocols for key experiments used to assess microtubule-stabilizing agents. These can be applied to evaluate the activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules in a cell-free system. Polymerization is typically monitored by an increase in light scattering (turbidity) measured spectrophotometrically.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (Paclitaxel as a positive control, DMSO as a vehicle control)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.
-
Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
Prepare 10x stock solutions of test compounds and paclitaxel in the appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
On ice, add 90 µL of the tubulin/polymerization buffer mixture to each well of a pre-chilled 96-well plate.
-
Add 10 µL of the 10x test compound, paclitaxel, or vehicle control to the respective wells.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis:
-
Plot absorbance (OD340) versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the final steady-state absorbance.
-
Compare the effects of the test compound to the positive (paclitaxel) and negative (vehicle) controls.
Caption: Workflow for In Vitro Tubulin Polymerization Assay.
Immunofluorescence Microscopy of Cellular Microtubules
This method visualizes the effect of a compound on the microtubule network within cultured cells. Stabilizing agents typically cause the formation of thick microtubule bundles.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, paclitaxel (positive control), and vehicle (negative control) for a specified time (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Data Analysis:
-
Qualitatively assess changes in microtubule morphology. Look for the formation of microtubule bundles and changes in the overall microtubule network density.
-
Quantify the effects by measuring parameters such as microtubule intensity or texture using image analysis software.
Caption: Workflow for Immunofluorescence Microscopy.
Cell Viability Assay
This assay determines the concentration of a compound that inhibits cell growth or proliferation. A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells.
Materials:
-
Adherent cell line
-
96-well cell culture plates
-
Test compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound in triplicate. Include untreated and vehicle-treated controls.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
Assay Performance:
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. Then, add the solubilization solution and incubate overnight to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the GI50 (the concentration that causes 50% inhibition of cell growth) using a non-linear regression curve fit.
References
Abiesinol F: A Comparative Analysis Across Abies Species - A Guide for Researchers
To our valued audience of researchers, scientists, and drug development professionals,
This guide intends to provide a comprehensive comparative study of Abiesinol F, a diterpenoid compound found within the Abies genus. However, a thorough investigation of publicly available scientific literature, including research articles, patents, and conference proceedings, has revealed a significant lack of specific data on this particular compound.
While the existence of this compound is noted by chemical suppliers, there is a notable absence of published research detailing:
-
Quantitative analysis of this compound concentrations across different Abies species.
-
Experimental data on the biological activities of isolated this compound, such as its anti-inflammatory, antioxidant, or cytotoxic effects.
-
Detailed experimental protocols for the extraction, isolation, quantification, and biological evaluation of this compound.
Due to this critical lack of foundational research, we are unable to provide the requested comparative guide with quantitative data tables, detailed methodologies, and visualizations of experimental workflows or signaling pathways related to this compound.
We are committed to providing accurate and data-supported information. Therefore, instead of presenting a guide based on speculation, we are transparently communicating the current gap in scientific knowledge regarding this compound.
We encourage the research community to explore this promising but understudied natural product. Future research into the distribution of this compound within the Abies genus and its potential pharmacological activities would be of great value to the scientific community.
We will continue to monitor the scientific landscape for emerging research on this compound and will update this guide as new data becomes available.
A Comparative Guide to the Quantification of Abiesinol F and Related Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Abiesinol F, a lignan found in Abies species, and structurally similar lignans such as secoisolariciresinol and matairesinol. Given the limited availability of specific quantitative data for this compound, this document leverages established and validated methods for related compounds to provide a robust framework for developing and cross-validating analytical procedures for this compound. The information presented is intended to guide researchers in selecting appropriate analytical techniques and understanding the key parameters for method validation.
Comparative Analysis of Quantification Methods
The quantification of lignans is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio of fragmented ions. |
| Selectivity | Moderate; co-eluting compounds can interfere. | High; specific parent-daughter ion transitions are monitored. |
| Sensitivity | Generally in the µg/mL to ng/mL range. | High; typically in the ng/mL to pg/mL range. |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.4 µg/mL | ~0.03 µg/L |
| Limit of Quantification (LOQ) | ~1.3 µg/mL | ~0.1 µg/L |
| Matrix Effect | Less susceptible. | More susceptible to ion suppression or enhancement. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
Experimental Protocols
Below are representative experimental protocols for the quantification of lignans using HPLC-UV and LC-MS/MS. These can be adapted and optimized for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of lignans in less complex matrices or when high sensitivity is not a primary requirement.
Sample Preparation:
-
Extraction: Macerate the dried and powdered plant material (e.g., from Abies species) with methanol or ethanol.
-
Hydrolysis (for glycosides): If lignan glycosides are present, perform alkaline or enzymatic hydrolysis to release the aglycones.
-
Purification: Employ Solid-Phase Extraction (SPE) with a C18 cartridge to clean up the extract and remove interfering substances.
-
Reconstitution: Evaporate the purified extract to dryness and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength for the lignan of interest (typically around 280 nm).
-
Quantification: Based on a calibration curve generated from authentic standards of the lignan.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex biological matrices and trace-level quantification.
Sample Preparation:
-
Extraction: Similar to the HPLC-UV method, using methanol or a methanol/water mixture.
-
Internal Standard: Add a suitable internal standard (e.g., a deuterated analog of the analyte) to the sample prior to extraction to correct for matrix effects and variations in recovery.
-
Purification: SPE or liquid-liquid extraction can be used for sample cleanup.
-
Reconstitution: Evaporate the final extract and reconstitute in a solvent compatible with the LC mobile phase.
LC-MS/MS Conditions:
-
LC System: A UHPLC system is often preferred for better resolution and faster analysis times.
-
Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., <2 µm).
-
Mobile Phase: A gradient of acetonitrile or methanol and water, both containing a small amount of formic acid or ammonium formate to enhance ionization.
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte's structure.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent and product ion transitions for the target lignan and internal standard are monitored.
Cross-Validation Workflow
Cross-validation is a critical step to ensure the interchangeability of different analytical methods. The following workflow can be employed to cross-validate an HPLC-UV method against a more sensitive LC-MS/MS method for this compound quantification.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Putative Signaling Pathway of this compound
Lignans from Abies species have demonstrated potential anti-inflammatory and anticancer activities. While the specific molecular targets of this compound are yet to be fully elucidated, a plausible mechanism of action involves the modulation of key signaling pathways implicated in inflammation and cancer progression, such as the NF-κB and MAPK pathways.
Caption: Putative signaling pathway modulated by this compound.
Disclaimer: The quantitative data and experimental protocols presented in this guide are based on studies of lignans structurally related to this compound. Researchers should perform in-house validation to establish the performance characteristics of any method developed specifically for this compound. The signaling pathway diagram represents a potential mechanism of action based on the known biological activities of similar compounds and requires experimental verification for this compound.
Lack of Synergistic Effect Data for Abiesinol F Necessitates a Proxy-Based Comparative Guide
Despite a thorough review of scientific literature, no published studies detailing the synergistic effects of Abiesinol F with other compounds were identified. This significant gap in current research prevents a direct comparative analysis of its combined therapeutic potential.
To address the interest of researchers, scientists, and drug development professionals in this area, this guide provides a comparative analysis of structurally and functionally related compounds—specifically other lignans and phytoestrogens—that have demonstrated synergistic effects with established therapeutic agents. This compound, a lignan found in the bark of Abies sachalinensis, shares a core chemical structure with these compounds, suggesting that it may possess similar synergistic capabilities.
Disclaimer: The following data and experimental protocols are not directly applicable to this compound. They are presented as a proxy to guide future research into the potential synergistic effects of this compound. The synergistic interactions of this compound may differ significantly from the compounds discussed below.
Comparative Analysis of Synergistic Effects of Lignans and Phytoestrogens
This section details the synergistic effects of three representative compounds—the lignan Honokiol , the phytoestrogen Genistein , and Flaxseed Lignans —in combination with conventional anticancer drugs.
Honokiol with Docetaxel in Prostate Cancer
Honokiol, a lignan isolated from Magnolia species, has been shown to exhibit additive effects with the chemotherapeutic drug docetaxel in preclinical models of prostate cancer.
Quantitative Data Summary
| Cell Line | Treatment | Outcome Measure | Result |
| C4-2 (in vivo xenograft) | Honokiol (100 mg/kg, daily) + Docetaxel (5 mg/kg, weekly) | Inhibition of tumor growth | Additive effects observed, leading to further growth inhibition compared to single agents. |
| C4-2 (in vivo xenograft) | Honokiol (100 mg/kg, daily) | Depression of serum PSA | Significant reduction in serum Prostate-Specific Antigen levels. |
| Various Prostate Cancer Cell Lines | Honokiol | Apoptosis Induction | Induced apoptosis via activation of caspases 3, 8, and 9. |
Experimental Protocols
-
In Vivo Xenograft Model:
-
Androgen-independent human prostate cancer cells (C4-2) are inoculated into the bone of immunodeficient mice.
-
Once tumors are established, mice are treated with daily intraperitoneal injections of honokiol (100 mg/kg) and/or weekly intraperitoneal injections of docetaxel (5 mg/kg) for 6 weeks.
-
Tumor growth is monitored via radiography and serum PSA levels.
-
At the end of the treatment period, tumors are harvested for immunohistochemical analysis of cell proliferation, apoptosis, and angiogenesis.
-
-
Apoptosis Assay (Western Blot):
-
Prostate cancer cells are treated with varying concentrations of honokiol for specified time periods.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against caspases 3, 8, 9, and PARP, followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.
-
Genistein with Cisplatin in Medulloblastoma and Cervical Cancer
Genistein, a soy-derived isoflavone, has demonstrated synergistic effects in enhancing the cytotoxicity of the chemotherapeutic agent cisplatin in various cancer cell lines.
Quantitative Data Summary
| Cell Line | Treatment | Outcome Measure | Result |
| HTB-186 (Medulloblastoma) | Genistein (6 µM) + Cisplatin (0.05 µM) | Monolayer growth inhibition | 2.8-fold increase in inhibition compared to cisplatin alone[1]. |
| HTB-186 (Medulloblastoma) | Genistein (6 µM) + Cisplatin (0.05 µM) | Clonogenic survival inhibition | 2.6-fold increase in inhibition compared to cisplatin alone[1]. |
| CRL-8805 (Medulloblastoma) | Genistein (6 µM) + Cisplatin (0.5 µM) | Monolayer growth inhibition | 1.3-fold increase in inhibition compared to cisplatin alone[1][2]. |
| CRL-8805 (Medulloblastoma) | Genistein (6 µM) + Cisplatin (0.5 µM) | Clonogenic survival inhibition | 2.0-fold increase in inhibition compared to cisplatin alone[1][2]. |
| MED-1 (Medulloblastoma) | Genistein (6 µM) + Cisplatin (0.5 µM) | Monolayer growth inhibition | 1.7-fold increase in inhibition compared to cisplatin alone[1][2]. |
| MED-1 (Medulloblastoma) | Genistein (6 µM) + Cisplatin (0.5 µM) | Clonogenic survival inhibition | 2.4-fold increase in inhibition compared to cisplatin alone[1][2]. |
| CaSki (Cervical Cancer) | Genistein (80 µM) + Cisplatin (6 µM) | Decreased cell viability | Synergistic decrease in cell viability at lower cisplatin concentrations. |
| CaSki (Cervical Cancer) | Genistein + Cisplatin | Protein expression changes | 37% decrease in p-ERK1/2, 304% increase in p53, 115% increase in cleaved caspase 3, 69% decrease in Bcl2. |
Experimental Protocols
-
Cell Viability (MTT Assay):
-
Human cancer cells (e.g., HeLa, CaSki) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of cisplatin, genistein, or a combination of both for 48-72 hours.
-
MTT solution (5 mg/mL) is added to each well, and plates are incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in DMSO.
-
Absorbance is measured at 570 nm using a microplate reader.
-
-
Clonogenic Survival Assay:
-
Cells are treated with genistein and/or cisplatin for a specified duration.
-
Cells are then harvested, counted, and seeded at a low density in 6-well plates.
-
Plates are incubated for 1-2 weeks to allow for colony formation.
-
Colonies are fixed with methanol and stained with crystal violet.
-
Colonies containing at least 50 cells are counted.
-
Flaxseed Lignans with Tamoxifen in Breast Cancer
Flaxseed, a rich source of the lignan secoisolariciresinol diglucoside (SDG), has been shown to enhance the tumor-inhibitory effects of tamoxifen in estrogen receptor-positive (ER+) breast cancer models.
Quantitative Data Summary
| Cell Line/Model | Treatment | Outcome Measure | Result |
| MCF-7 (in vivo xenograft) | 10% Flaxseed Diet | Tumor growth inhibition | 74% reduction in tumor size (in low estrogen model). |
| MCF-7 (in vivo xenograft) | Tamoxifen + 10% Flaxseed Diet | Tumor growth inhibition | 54% reduction in tumor size (in low estrogen model). |
| MCF-7 (in vivo xenograft) | 5% Flaxseed Diet | Tumor growth inhibition | 26% reduction compared to control (in high estrogen model)[3]. |
| MCF-7 (in vivo xenograft) | 10% Flaxseed Diet | Tumor growth inhibition | 38% reduction compared to control (in high estrogen model)[3]. |
| MCF-7 (in vivo xenograft) | Tamoxifen + 5% Flaxseed Diet | Tumor growth inhibition | 48% reduction compared to control (in high estrogen model)[3]. |
| MCF-7 (in vivo xenograft) | Tamoxifen + 10% Flaxseed Diet | Tumor growth inhibition | 43% reduction compared to control (in high estrogen model)[3]. |
| MDA-MB-435 & MDA-MB-231 (in vitro) | Enterodiol (1 µM) + Enterolactone (1 µM) + Tamoxifen (1 µM) | Cell adhesion and invasion | Greater inhibition than with any compound alone[4]. |
Experimental Protocols
-
In Vivo Xenograft Model (Ovariectomized Mice):
-
Ovariectomized athymic mice are implanted with a 17β-estradiol pellet to simulate postmenopausal estrogen levels.
-
MCF-7 human breast cancer cells are injected into the mammary fat pads.
-
Once tumors are established, mice are fed a basal diet or a diet supplemented with flaxseed (5% or 10%) and/or implanted with a tamoxifen pellet.
-
Tumor growth is monitored weekly for 8 weeks.
-
At necropsy, tumors are collected for analysis of cell proliferation (Ki-67 staining), apoptosis (TUNEL assay), and expression of proteins in the estrogen receptor and growth factor signaling pathways via Western blotting or immunohistochemistry.
-
Visualizing Experimental Workflows and Signaling Pathways
Generalized Experimental Workflow for Assessing Synergy
Caption: A generalized workflow for assessing the synergistic effects of compounds, from initial in vitro screening to in vivo validation and mechanism elucidation.
Signaling Pathways Modulated by Lignan/Phytoestrogen and Chemotherapy Combinations
Caption: Simplified diagram of key signaling pathways modulated by the synergistic action of lignans/phytoestrogens and chemotherapy, leading to decreased proliferation and increased apoptosis.
Conclusion and Future Directions
While there is no direct evidence for the synergistic effects of this compound, the data from related lignans and phytoestrogens are promising and provide a strong rationale for future investigations. The structural similarity of this compound to compounds like honokiol suggests that it may also modulate key cancer-related signaling pathways, including those involved in cell proliferation, survival, and apoptosis.
Future research should focus on:
-
In vitro screening: Assessing the synergistic effects of this compound with a panel of conventional chemotherapeutic and targeted agents across various cancer cell lines.
-
Mechanism of action studies: Elucidating the molecular pathways through which this compound exerts its potential synergistic effects.
-
In vivo validation: Confirming the synergistic efficacy and safety of this compound combinations in preclinical animal models.
Such studies are crucial to unlock the potential of this compound as a component of combination therapies, potentially leading to more effective and less toxic cancer treatments.
References
- 1. Synergistic action of genistein and cisplatin on growth inhibition and cytotoxicity of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Flaxseed alone or in combination with tamoxifen inhibits MCF-7 breast tumor growth in ovariectomized athymic mice with high circulating levels of estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans and tamoxifen, alone or in combination, reduce human breast cancer cell adhesion, invasion and migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Abiesinol F efficacy compared to known antioxidant compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant efficacy of Abiesinol F against well-established antioxidant compounds: Vitamin C, Vitamin E, and Trolox. Due to the limited availability of direct antioxidant activity data for purified this compound, this comparison utilizes data from an ethyl acetate fraction of Abies alba bark, a known source of this compound and other lignans, to provide a qualitative assessment of its potential. This guide presents available quantitative data, details the experimental protocols for key antioxidant assays, and visualizes relevant biological pathways to offer a comprehensive overview for research and development purposes.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) or equivalent capacity (e.g., Trolox equivalent) are common metrics for this assessment. A lower IC50 value indicates greater antioxidant potency.
| Compound | DPPH Scavenging Activity (IC50/EC50) | ABTS Scavenging Activity (IC50) | ORAC Value (µmol TE/g) |
| This compound (in Abies alba bark extract) | 7.9 µg/mL (EC50) | Not available | Not available |
| Vitamin C (Ascorbic Acid) | 2.11 - 8.5 µg/mL | 1.95 - 15.3 µg/mL | ~2100 |
| Vitamin E (α-Tocopherol) | 4.3 - 40.7 µg/mL | 2.6 - 11.2 µg/mL | ~1700 |
| Trolox | 3.5 - 8.2 µg/mL | 2.34 - 6.48 µg/mL | Standard (1.0) |
Note: The EC50 value for the Abies alba bark extract is presented as a proxy for this compound's potential activity. Direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compound (e.g., this compound, Vitamin C) and a positive control (e.g., Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample and control solutions. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured spectrophotometrically.
Protocol:
-
Generation of ABTS Radical Cation (ABTS•+): ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the ABTS•+ solution. This solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Sample Preparation: The test compound and a positive control are prepared in various concentrations.
-
Reaction Mixture: A fixed volume of the ABTS•+ solution is mixed with different concentrations of the sample and control.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
-
Absorbance Measurement: The decrease in absorbance is measured at the specific wavelength.
-
Calculation of Scavenging Activity: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
IC50 or TEAC Determination: The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified based on the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox) are prepared in a suitable buffer.
-
Sample Preparation: The test compound is prepared in various dilutions.
-
Assay Procedure: The fluorescent probe, the sample or standard, and the buffer are mixed in a microplate well and incubated. The reaction is initiated by adding the peroxyl radical generator.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically at specific excitation and emission wavelengths using a fluorescence microplate reader.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard.
-
ORAC Value Calculation: A standard curve is generated by plotting the net AUC of Trolox standards against their concentrations. The ORAC value of the sample is then determined from the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
Signaling Pathways and Mechanisms of Action
Antioxidants can exert their effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.
Antioxidant Signaling via the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense system. Lignans, the class of compounds to which this compound belongs, have been shown to activate the Nrf2-ARE pathway, suggesting a potential mechanism for their antioxidant effects beyond direct radical scavenging.
Caption: Nrf2-ARE antioxidant signaling pathway.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for determining the antioxidant capacity of a compound using common in vitro assays involves several key steps, from sample preparation to data analysis.
Caption: General workflow for in vitro antioxidant assays.
Independent Verification of Abiesinol F's Anticancer Properties: A Comparative Guide
For Immediate Release
This guide provides an objective comparison of the anticancer properties of Abiesinol F, a natural lignan, with established chemotherapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's potential as an anticancer compound. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited assays are provided. Visual diagrams of key signaling pathways and experimental workflows are included to enhance understanding.
Comparative Analysis of Cytotoxicity
This compound, also referred to as Lappaol F, has demonstrated cytotoxic effects across various cancer cell lines. A comparative analysis of its half-maximal inhibitory concentration (IC50) values against commonly used anticancer drugs, Paclitaxel and Doxorubicin, is presented in Table 1. The data indicates that while Paclitaxel and Doxorubicin generally exhibit higher potency at nanomolar to low micromolar concentrations, this compound shows activity in the micromolar range.
| Compound | Cancer Cell Line | IC50 Value | Citation |
| This compound (Lappaol F) | HeLa (Cervical Cancer) | 41.5 µM (at 72h) | [1] |
| MDA-MB-231 (Breast Cancer) | 26.0 µM (at 72h) | [1] | |
| SW480 (Colorectal Cancer) | 45.3 µM (at 72h) | [1] | |
| PC3 (Prostate Cancer) | 42.9 µM (at 72h) | [1] | |
| Paclitaxel | Various Human Tumor Cell Lines | 2.5 - 7.5 nM (at 24h) | [2] |
| 4T1 (Murine Breast Cancer) | Not specified, but effective at µM concentrations | [3] | |
| MDA-MB-231 (Breast Cancer) | 0.3 µM | [4] | |
| MCF-7 (Breast Cancer) | 3.5 µM | [4] | |
| Doxorubicin | A549 (Lung Cancer) | 0.07 mM | [5] |
| HepG2 (Liver Cancer) | 1.3 ± 0.18 µM (at 24h) | [6] | |
| Huh7 (Liver Cancer) | 5.2 ± 0.49 µM (at 24h) | [6] | |
| Table 1: Comparative IC50 Values of this compound and Other Anticancer Agents. |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by inhibiting the Hippo-Yes-associated protein (YAP) signaling pathway.[1] This is a distinct mechanism compared to Paclitaxel, which stabilizes microtubules, leading to mitotic arrest, and Doxorubicin, which intercalates into DNA and inhibits topoisomerase II.[7][8][9]
A simplified representation of the this compound signaling pathway is depicted below:
Caption: this compound upregulates 14-3-3σ, which sequesters YAP in the cytoplasm, inhibiting its nuclear translocation and downstream target gene expression, ultimately leading to reduced cell proliferation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells were treated with various concentrations of this compound, Paclitaxel, or Doxorubicin for the indicated time periods (24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined as the concentration of the compound that caused a 50% reduction in cell viability.
Caption: Workflow of the MTT cell viability assay.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
The induction of apoptosis by the compounds can be assessed using Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry.
Methodology:
-
Cell Treatment: Cells are treated with the respective compounds at their IC50 concentrations for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Conclusion
The available data suggests that this compound possesses anticancer properties, albeit at a lower potency than established chemotherapeutic agents like Paclitaxel and Doxorubicin. Its unique mechanism of action targeting the Hippo-YAP pathway presents a novel avenue for cancer therapy. Further in-depth studies are warranted to fully elucidate its therapeutic potential, including its efficacy in combination with other drugs and its in vivo activity in various cancer models. The provided protocols and comparative data serve as a foundation for independent verification and further investigation into the anticancer capabilities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nature's weapons: Bioactive compounds as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential treatment with betulinic acid followed by 5-fluorouracil shows synergistic cytotoxic activity in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel α-Bisabolol Derivatives Against Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer properties of baicalein: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation between cytotoxicity in cancer cells and free radical-scavenging activity: In vitro evaluation of 57 medicinal and edible plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship studies of Abiesinol F analogs
A Comparative Guide to the Structure-Activity Relationships of 2-Arylbenzofuran Analogs as Multi-Target Inhibitors for Alzheimer's Disease
Introduction
Abiesinol F is a naturally occurring complex flavonoid characterized by a 2-arylbenzofuran scaffold. While specific structure-activity relationship (SAR) studies on this compound analogs are not extensively available in current literature, the broader class of 2-arylbenzofuran derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive comparison of a series of synthetic 2-arylbenzofuran analogs, focusing on their potential as multi-target agents for the treatment of Alzheimer's disease. The data presented herein is primarily based on a study by Yun et al. (2021), which details the synthesis and biological evaluation of these compounds against key enzymatic targets in Alzheimer's pathology.
Multi-Target Therapeutic Strategy in Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder. A promising therapeutic approach involves the simultaneous inhibition of multiple pathological pathways. The 2-arylbenzofuran analogs discussed here were designed as dual-target inhibitors, focusing on Cholinesterases (ChEs) and β-secretase (BACE1).
Quantitative Comparison of Analog Activity
The inhibitory activities of a series of 2-arylbenzofuran analogs were evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1). The results, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), are summarized in the tables below. Lower IC50 values indicate higher potency.
Inhibitory Activity against Cholinesterases (IC50 in µM)
| Compound | R1 | R2 | R3 | R4 | R5 | AChE IC50 (µM) | BuChE IC50 (µM) |
| 8 | H | H | H | H | H | 0.112 ± 0.02 | 0.231 ± 0.03 |
| 19 | H | H | OCH3 | H | H | 0.095 ± 0.01 | 0.187 ± 0.02 |
| 20 | H | H | OCH3 | OCH3 | H | 0.086 ± 0.01 | 0.154 ± 0.02 |
| Donepezil | - | - | - | - | - | 0.085 ± 0.01 | - |
| Baicalein | - | - | - | - | - | 0.404 ± 0.04 | - |
Data sourced from Yun et al. (2021).[1][2][3][4]
Structure-Activity Relationship Highlights (Cholinesterases):
-
The unsubstituted analog 8 showed moderate activity.
-
The introduction of a methoxy group at the R3 position (compound 19 ) slightly improved the inhibitory activity against both AChE and BuChE.[1]
-
The presence of two methoxy groups at the R3 and R4 positions (compound 20 ) resulted in the most potent inhibition of both enzymes in this series, with an AChE inhibitory activity comparable to the standard drug Donepezil.[1][2][3][4]
Inhibitory Activity against β-secretase (BACE1) (IC50 in µM)
| Compound | R1 | R2 | R3 | R4 | R5 | BACE1 IC50 (µM) |
| 8 | H | H | H | H | H | 0.078 ± 0.01 |
| 19 | H | H | OCH3 | H | H | 0.054 ± 0.01 |
| 20 | H | H | OCH3 | OCH3 | H | 0.043 ± 0.01 |
| Baicalein | - | - | - | - | - | 0.087 ± 0.03 |
Data sourced from Yun et al. (2021).[1][2][3][4]
Structure-Activity Relationship Highlights (BACE1):
-
All tested 2-arylbenzofuran analogs demonstrated potent BACE1 inhibitory activity, superior to the reference compound Baicalein.[1][2][3][4]
-
Similar to the trend observed with cholinesterases, the addition of methoxy groups on the 2-aryl ring enhanced BACE1 inhibition.
-
Compound 20 , with two methoxy substituents, was the most potent BACE1 inhibitor among the analogs presented.[1]
Experimental Protocols
The following are summaries of the experimental methodologies used to determine the biological activities of the 2-arylbenzofuran analogs.
General Experimental Workflow
The overall process for the synthesis and evaluation of the 2-arylbenzofuran analogs can be summarized in the following workflow:
In Vitro Cholinesterase Inhibition Assay
The inhibitory activity of the compounds against AChE (from electric eel) and BuChE (from equine serum) was determined using a modified Ellman's spectrophotometric method.[5] The assay is based on the reaction of acetylthiocholine iodide or butyrylthiocholine chloride with the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at a wavelength of 412 nm. The inhibitory effect of the compounds is determined by measuring the decrease in the rate of this colorimetric reaction.
In Vitro BACE1 Inhibition Assay
The BACE1 inhibitory activity of the synthesized compounds was evaluated using a BACE1 activity assay kit.[1] This type of assay typically employs a specific BACE1 substrate that is linked to a fluorophore and a quencher. In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal. The presence of an inhibitor prevents this cleavage, leading to a decrease in the fluorescent signal. The inhibitory activity is quantified by measuring the reduction in fluorescence.
Conclusion
The structure-activity relationship studies of 2-arylbenzofuran derivatives reveal that this chemical scaffold is a promising starting point for the development of multi-target agents for Alzheimer's disease. The presented data indicates that substitutions on the 2-aryl ring, particularly with methoxy groups, can significantly enhance the inhibitory potency against both cholinesterases and BACE1.[1] Compound 20 emerged as a potent dual inhibitor, demonstrating activity comparable to or better than the reference compounds.[1][2][3][4] These findings underscore the potential of 2-arylbenzofuran analogs in the design of novel therapeutics and provide a valuable framework for future optimization of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Biological Activity Antifertility | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 4. Pharmacological effects of a complex α-bisabolol/β-cyclodextrin in a mice arthritis model with involvement of IL-1β, IL-6 and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of a Novel Silver Fir (Abies alba) Extract, Abigenol®/AlbiPhenol®, in Modulating Cardiovascular Disorders: Key Fac… [ouci.dntb.gov.ua]
Safety Operating Guide
Prudent Disposal of Abiesinol F in a Laboratory Setting
Chemical and Physical Properties of Abiesinol F
A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| CAS Number | 1190070-91-7 | [1] |
| Molecular Formula | C30H22O10 | [2] |
| Molecular Weight | 542.49 g/mol | [1][2] |
| Boiling Point (Predicted) | 851.3 ± 65.0 °C | [1] |
| Density (Predicted) | 1.76 ± 0.1 g/cm3 | [1] |
| pKa (Predicted) | 8.19 ± 0.70 | [1] |
Core Disposal Principles
In the absence of a specific SDS for this compound, it must be handled as a potentially hazardous chemical waste. The following steps provide a general framework for its proper disposal.
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep it in a dedicated, properly labeled waste container. The label should clearly state "Hazardous Waste" and "this compound".
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (refer to glove supplier for breakthrough time information).
-
A lab coat.
-
-
If there is a risk of generating dust or aerosols, respiratory protection may be necessary.
3. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is tightly sealed to prevent leaks or spills.
4. Consultation and Professional Disposal:
-
Crucially, consult your institution's EHS office or a licensed chemical waste disposal company. They will provide specific guidance based on local, state, and federal regulations.
-
Provide them with all available information on this compound, including the properties listed in the table above.
-
Follow their instructions for packaging, labeling, and collection of the waste.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste like this compound.
Caption: A logical workflow for the proper and safe disposal of chemical waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and requirements of your institution and local regulations. The absence of comprehensive hazard data for this compound necessitates a cautious approach to its handling and disposal.
References
Personal protective equipment for handling Abiesinol F
Disclaimer: No specific Safety Data Sheet (SDS) for Abiesinol F (CAS No. 1190070-91-7) is publicly available. The following guidance is based on general laboratory safety protocols for handling novel, plant-derived polyphenolic compounds with unknown toxicological properties. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a cautious approach to PPE is mandatory. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (ensure compatibility with the solvents used to dissolve this compound). Double-gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing this compound. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a certified fume hood. | Minimizes inhalation of any aerosols or fine particulates. |
Handling and Operational Plan
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
-
Acquisition and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Clearly label the container with the compound name, date received, and any known hazards.
-
-
Preparation and Experimentation:
-
All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Ensure all labware is clean and dry before use.
-
-
Spill Management:
-
In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's EHS department.
-
Disposal Plan
As the hazards of this compound are not fully characterized, it should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[1][2][3][4][5]
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and compatible waste container. |
| Solutions of this compound | Collect in a labeled, sealed, and compatible liquid waste container. Do not mix with other incompatible waste streams. |
| Contaminated Materials | Any materials (e.g., gloves, weighing paper, pipette tips) contaminated with this compound should be placed in a designated solid hazardous waste container. |
Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. sfasu.edu [sfasu.edu]
- 5. Lab Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
